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  • Product: 4,4-Difluoropiperidine-1-sulfonamide
  • CAS: 1015170-98-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoropiperidine-1-sulfonamide

Introduction: The Strategic Importance of Fluorinated Scaffolds In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties of f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine moiety is a particularly valuable scaffold, offering a conformationally restricted ring system where the gem-difluoro group acts as a non-basic, lipophilic bioisostere for a carbonyl or ether oxygen, while also lowering the pKa of the piperidine nitrogen.

This guide focuses on 4,4-Difluoropiperidine-1-sulfonamide (CAS No. 1015170-98-5) , a molecule that combines this strategic fluorinated scaffold with a sulfonamide group—a critical pharmacophore found in a wide array of therapeutic agents.[1] Understanding the physicochemical properties of this compound is paramount for its effective application in drug discovery programs, as these parameters govern everything from synthetic feasibility to pharmacokinetic behavior. This document provides a comprehensive overview of its core properties and outlines the rigorous, self-validating experimental protocols required for their determination.

Core Molecular Attributes

Before delving into experimental characterization, it is essential to establish the foundational properties of the molecule derived from its structure.

  • Molecular Formula: C₅H₁₀F₂N₂O₂S[1]

  • Molecular Weight: 200.21 g/mol [1]

  • Chemical Structure:

    • SMILES: O=S(N1CCC(F)(F)CC1)(N)=O[1]

    • The structure consists of a piperidine ring geminally difluorinated at the 4-position, with the ring nitrogen functionalized as a primary sulfonamide.

PropertyValueSource
CAS Number1015170-98-5[1]
Molecular FormulaC₅H₁₀F₂N₂O₂S[1]
Molecular Weight200.21 g/mol [1]
SMILESO=S(N1CCC(F)(F)CC1)(N)=O[1]

Section 1: Acidity and Basicity (pKa) - The Ionization Profile

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. 4,4-Difluoropiperidine-1-sulfonamide possesses two key ionizable groups: the sulfonamide proton (-SO₂NH₂) and the potential for protonation of the piperidine nitrogen, although the latter is significantly attenuated.

Anticipated pKa Profile:
  • Sulfonamide Proton (Acidic pKa): The sulfonamide group is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base. The proton of a sulfonamide –SO₂NH– group typically manifests as a singlet peak in proton NMR spectra, often between 8.78 and 10.15 ppm.[2]

  • Piperidine Nitrogen (Basic pKa): The parent compound, 4,4-difluoropiperidine, has a basic pKa of approximately 8.5.[3] However, in the target molecule, the piperidine nitrogen is directly bonded to the powerfully electron-withdrawing sulfonyl group (-SO₂-). This delocalizes the nitrogen's lone pair, rendering it essentially non-basic and very unlikely to protonate under physiologically relevant conditions.

Therefore, the primary pKa of interest is the acidic pKa of the sulfonamide proton.

Experimental Protocol: UV-Metric pKa Determination

This method is chosen for its high throughput, low sample consumption, and applicability to compounds with a UV chromophore, which, while weak in this aliphatic structure, is often sufficient for analysis. The protocol relies on measuring changes in UV absorbance as a function of pH.[4]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4,4-Difluoropiperidine-1-sulfonamide in DMSO.

  • Buffer Preparation: Prepare a series of universal buffers covering a pH range from 2.0 to 12.0 in 0.5 pH unit increments.

  • Assay Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate volume of each buffer.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to each well, ensuring the final DMSO concentration is below 1% to minimize solvent effects.

  • Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 220-400 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between ionized and non-ionized species is maximal) against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Diagram: Workflow for UV-Metric pKa Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO add_cmpd Add Compound Stock to Wells (<1% DMSO) stock->add_cmpd buffers Prepare Universal Buffers (pH 2-12) plate Aliquot Buffers into 96-Well UV Plate buffers->plate plate->add_cmpd read_plate Measure UV-Vis Spectrum (220-400 nm) add_cmpd->read_plate plot_data Plot Absorbance vs. pH read_plate->plot_data fit_curve Fit to Henderson-Hasselbalch Eq. plot_data->fit_curve pKa_val Determine pKa fit_curve->pKa_val

Caption: Workflow for determining pKa via UV-spectrophotometry.

Section 2: Lipophilicity (LogP & LogD) - Gauging Membrane Permeability

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionized and neutral forms.

  • LogP (Partition Coefficient): The LogP of the parent amine, 4,4-difluoropiperidine, is 0.37.[5] The addition of the polar sulfonamide group will significantly decrease the LogP of 4,4-Difluoropiperidine-1-sulfonamide, making it more hydrophilic.

  • LogD (Distribution Coefficient): Since the molecule has an acidic pKa, its LogD will be pH-dependent. At pH values below its pKa, the molecule will be predominantly neutral, and LogD will approximate LogP. At pH values above its pKa, the molecule will be ionized, increasing its aqueous solubility and thus significantly lowering its LogD.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

The shake-flask method is the gold standard for determining lipophilicity due to its direct and unambiguous measurement of partitioning.[6][7] The protocol is designed to determine the LogD at a physiologically relevant pH of 7.4.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Dosing: Prepare a solution of the test compound in the pre-saturated PBS phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add an equal volume of pre-saturated n-octanol to the PBS solution in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the PBS and n-octanol layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Diagram: Shake-Flask LogD Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate n-Octanol and PBS (pH 7.4) dissolve Dissolve Compound in PBS Phase saturate->dissolve mix Add Octanol & Shake to Equilibrate dissolve->mix separate Centrifuge to Separate Phases mix->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calc Calculate LogD quantify->calc

Caption: Standard shake-flask protocol for LogD measurement.

Section 3: Solubility - A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that directly impacts oral absorption and the feasibility of formulating intravenous solutions. The solubility of 4,4-Difluoropiperidine-1-sulfonamide is expected to be pH-dependent due to its acidic sulfonamide group.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility provides a rapid assessment. This method measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated DMSO stock.[8]

Methodology:

  • Compound Plating: Dispense precise volumes of a high-concentration DMSO stock solution (e.g., 10 mM) of the compound into a 96-well microplate.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well and mix vigorously to induce precipitation.

  • Equilibration & Filtration: Allow the plate to equilibrate for 1-2 hours. Remove the precipitated solid by filtering the contents of each well through a filter plate.

  • Quantification: The concentration of the compound remaining in the filtrate (the saturated solution) is determined. This is typically done by comparing its UV absorbance or LC-MS signal against a calibration curve prepared from the DMSO stock solution.

Section 4: Stability Profile

The chemical stability of a compound under various conditions is crucial for its viability as a drug candidate.

  • Chemical Stability: The sulfonamide functional group is generally robust and resistant to hydrolysis.[9] The 4,4-difluoropiperidine ring is also highly stable. The product is expected to be chemically stable under standard ambient conditions (room temperature).

  • Storage: For long-term integrity, storage in a cool, dry environment is recommended. For the related compound, 4,4-difluoropiperidine hydrochloride, storage at 2-8°C is advised.[10] A similar precaution is prudent for the sulfonamide derivative.

  • Incompatibilities: Avoid strong oxidizing agents, which can react with the sulfonamide group or the piperidine ring.

Summary of Physicochemical Properties and Protocols

ParameterExpected Property/ValueRecommended Experimental ProtocolCausality/Rationale
Acidic pKa Expected in the range of 9-11 (typical for sulfonamides)UV-Metric TitrationThe electron-withdrawing sulfonyl group acidifies the N-H proton. UV-metric method is rapid and requires minimal sample.[4]
Basic pKa NegligibleN/AThe piperidine nitrogen lone pair is delocalized by the adjacent SO₂ group, rendering it non-basic.
LogP Predicted to be < 0.37 (more hydrophilic than the parent amine)Calculated from LogD and pKaThe addition of the polar sulfonamide group increases hydrophilicity compared to 4,4-difluoropiperidine.[5]
LogD at pH 7.4 pH-dependent; expected to be close to LogP at pH 7.4 as the molecule will be largely neutral.Shake-Flask Method (Octanol/PBS)The "gold standard" method providing a direct measure of partitioning at physiological pH, critical for predicting in vivo distribution.[6]
Aqueous Solubility Moderate; expected to increase significantly at pH > pKa.Kinetic Solubility Assay (Nephelometry/LC-MS)Provides a rapid, high-throughput assessment suitable for early discovery. Solubility is governed by crystal lattice energy and solvation.
Chemical Stability High; stable under standard ambient conditions.Forced Degradation Studies (Acid/Base/Oxidative)The C-F and sulfonamide bonds are robust. Forced degradation identifies potential liabilities and informs formulation and storage requirements.
Appearance Likely a solid at room temperature. The related hydrochloride salt is a white to pale yellow crystalline powder.[11]Visual Inspection & Melting Point DeterminationThe introduction of the sulfonamide group increases molecular weight and polarity, favoring a solid state.

Conclusion

4,4-Difluoropiperidine-1-sulfonamide is a compound of significant interest, merging two validated pharmacophoric elements. While specific experimental data for this molecule is not widely published, its physicochemical profile can be reliably predicted based on its constituent parts and determined through the robust, validated protocols detailed in this guide. A thorough understanding and experimental determination of its pKa, lipophilicity, solubility, and stability are non-negotiable steps in evaluating its potential as a successful drug candidate. The methodologies outlined herein provide a clear and scientifically rigorous path for obtaining this critical data.

References

  • Chemsrc. 4,4-Difluoropiperidine | CAS#:21987-29-1. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758351, 4,4-Difluoropiperidine hydrochloride. Available from: [Link].

  • Bharate SS, Bharate SB, Vishwakarma RA. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Comb Chem High Throughput Screen. 2016;19(6):446-54. Available from: [Link].

  • Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link].

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link].

  • Mtewa AG, Ngwira K, Lampiao F, Weisheit A, Tolo CU, et al. Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. J Drug Res Dev 4(2): dx.doi.org/10.16966/2470-1009.146. Available from: [Link].

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link].

  • PubMed. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Available from: [Link].

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link].

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link].

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link].

Sources

Exploratory

A Technical Guide to the Biological Activity of Novel 4,4-Difluoropiperidine-1-sulfonamide Derivatives

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological propert...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This guide provides an in-depth exploration of a promising class of compounds: 4,4-difluoropiperidine-1-sulfonamide derivatives. We delve into the synthetic rationale, diverse biological activities, and underlying mechanisms of action that position this molecular framework as a versatile platform for drug discovery. By integrating insights from enzymology, microbiology, and oncology, we illuminate the therapeutic potential of these derivatives, supported by detailed experimental protocols and structure-activity relationship analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel chemical space for the creation of next-generation therapeutics.

Introduction: The Strategic Convergence of Privileged Scaffolds

The sulfonamide functional group (-SO₂NH₂) is a classic "privileged" pharmacophore, integral to a wide array of FDA-approved drugs.[1] Its remarkable versatility is demonstrated by its presence in drugs with antibacterial, anticancer, anti-inflammatory, diuretic, and antidiabetic properties.[2][3][4] The enduring success of sulfonamides stems from their ability to act as bioisosteres of carboxylic acids and to form key hydrogen bond interactions with biological targets.[3]

Concurrently, the piperidine ring is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals, valued for its ability to introduce conformational constraint, modulate basicity, and serve as a versatile scaffold for appending various functional groups.[5][6] The convergence of these two powerful moieties—sulfonamide and piperidine—creates a rich chemical space for therapeutic innovation.

This guide focuses on a specific, rationally designed modification: the geminal difluorination of the piperidine ring at the 4-position. This substitution is a deliberate bioisosteric replacement strategy aimed at enhancing drug-like properties.[5][7] The introduction of two fluorine atoms can profoundly influence a molecule's profile by:

  • Modulating pKa: The strong electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen, which can impact solubility, cell permeability, and off-target interactions.

  • Enhancing Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, often blocking sites of oxidative metabolism and thereby increasing a drug's half-life.[7]

  • Improving Binding Affinity: Fluorine can alter molecular conformation and engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding potency.[8]

This technical guide will provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of novel 4,4-difluoropiperidine-1-sulfonamide derivatives, highlighting their promise in oncology and infectious diseases.

General Synthetic Strategy

The synthesis of 4,4-difluoropiperidine-1-sulfonamide derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The core methodology allows for the generation of large, diverse libraries of compounds by varying the sulfonyl chloride component.

The primary synthetic route involves the reaction of commercially available 4,4-difluoropiperidine hydrochloride with a diverse range of substituted aryl or heteroaryl sulfonyl chlorides.[9][10] The reaction is generally carried out in an aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to neutralize the hydrochloric acid liberated from the starting material and generated during the sulfonamide bond formation, driving the reaction to completion.[11]

G A 4,4-Difluoropiperidine HCl D Novel 4,4-Difluoropiperidine-1-sulfonamide Derivative A->D Reacts with B Ar-SO₂Cl (Substituted Sulfonyl Chloride) B->D C Base (e.g., TEA, DIPEA) Aprotic Solvent (e.g., DCM) C->D Reaction Conditions E Base·HCl Salt D->E Byproduct

Caption: General synthesis of 4,4-difluoropiperidine-1-sulfonamide derivatives.

Key Biological Activities and Mechanisms of Action

The 4,4-difluoropiperidine-1-sulfonamide scaffold has demonstrated significant potential across multiple therapeutic areas, primarily by targeting well-validated enzyme families.

Anticancer Activity via Carbonic Anhydrase Inhibition

A prominent application for sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] In the context of oncology, the tumor-associated isoforms CA IX and CA XII are particularly crucial targets.[12] These enzymes are overexpressed in many hypoxic solid tumors and play a critical role in regulating pH. By catalyzing the hydration of CO₂, they help cancer cells neutralize the acidic environment created by their high glycolytic rate, thereby promoting cell survival, proliferation, and metastasis.[12]

Derivatives of 4,4-difluoropiperidine-1-sulfonamide have emerged as potent inhibitors of these isoforms.[13][14] The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the native substrate. The 4,4-difluoropiperidine moiety and the substituted aryl ring extend into adjacent hydrophobic pockets, allowing for isoform-specific interactions that determine potency and selectivity. Inhibition of CA IX and XII disrupts the pH balance of the tumor microenvironment, leading to increased intracellular acidosis and triggering apoptosis.

G cluster_0 Hypoxic Tumor Cell Glycolysis High Glycolysis H_ion H⁺ (Acidosis) Glycolysis->H_ion CA_IX CA IX / XII CO2 CO₂ CO2->CA_IX HCO3 HCO₃⁻ CA_IX->HCO3 + H⁺ Apoptosis Apoptosis CA_IX->Apoptosis Dysregulation leads to Exporter Ion Exporters HCO3->Exporter Survival Cell Survival & Proliferation Exporter->Survival Inhibitor 4,4-Difluoropiperidine-1- sulfonamide Derivative Inhibitor->CA_IX Inhibits

Caption: Mechanism of CA IX/XII inhibition in hypoxic tumor cells.

Table 1: Inhibitory Potency of Representative Derivatives Against Human CA Isoforms

Compound IDR Group (on Aryl Sulfonamide)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
A-1 4-Methyl150255.88.2
A-2 4-Chloro98184.16.5
A-3 4-Nitro210353.24.9
AAZ (Reference Drug)25012255.7
(Data are hypothetical and for illustrative purposes, based on trends observed in literature such as[12])
Antibacterial Activity via Folate Synthesis Inhibition

The foundational therapeutic action of sulfonamides is their ability to combat bacterial infections.[4] They function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[4][15] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a selective target for these drugs.

By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides bind to the enzyme's active site and block the production of dihydropteroate, a direct precursor to folic acid. This cessation of folate synthesis halts the production of nucleotides (purines and thymidine) and certain amino acids, ultimately arresting bacterial growth and replication (a bacteriostatic effect).[15] Novel 4,4-difluoropiperidine-1-sulfonamide derivatives are being investigated to overcome resistance to older sulfa drugs and to broaden the spectrum of activity.[16][17]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF BuildingBlocks Nucleotides, Amino Acids THF->BuildingBlocks Inhibitor Sulfonamide Derivative Inhibitor->DHPS Competitively Inhibits

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Table 2: Antibacterial Activity of Representative Derivatives

Compound IDR Group (on Aryl Sulfonamide)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)
B-1 4-Amino163264
B-2 3,4-Dichloro81616
B-3 4-Trifluoromethyl488
SMX (Reference Drug)41632
(Data are hypothetical and for illustrative purposes, based on trends observed in literature such as[17])

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols describe standard assays for evaluating the biological activity of these derivatives.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow CO₂ hydration assay to determine the inhibitory potency (Ki) of the compounds.

A. Reagents and Materials:

  • Enzyme: Purified recombinant human CA isoforms (I, II, IX, XII).

  • Buffer: 10 mM HEPES-Tris, pH 7.5, containing 20 mM NaClO₄.

  • Indicator: 0.2 mM p-nitrophenol.

  • Substrate: Saturated CO₂ solution (prepared by bubbling CO₂ gas into chilled deionized water).

  • Inhibitor: Test compounds dissolved in DMSO to a stock concentration of 10 mM.

  • Apparatus: Applied Photophysics SX-18MV or similar stopped-flow spectrophotometer.

B. Self-Validating Procedure:

  • Enzyme Preparation: Prepare a 20 µM stock solution of each CA isoform in the assay buffer. The final enzyme concentration in the assay should be ~1 µM.

  • Inhibitor Dilution: Perform serial dilutions of the 10 mM compound stock in DMSO, followed by a final dilution in assay buffer to achieve a range of desired concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the assay must be kept constant and below 0.5%.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to 25°C.

    • Load one syringe with the enzyme/inhibitor/indicator solution and the other syringe with the saturated CO₂ solution.

    • Rapidly mix the two solutions (1:1 ratio) and monitor the decrease in absorbance at 400 nm over time, which corresponds to the protonation of the indicator as H⁺ is generated by the enzymatic reaction.

    • Record the initial linear rate of the reaction (the slope of the absorbance vs. time curve).

  • Data Analysis:

    • Calculate the percentage of enzyme activity at each inhibitor concentration relative to a control reaction (containing DMSO vehicle only).

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the CO₂ concentration and Km is the Michaelis-Menten constant for the specific CA isoform.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.

A. Reagents and Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and clinical isolates.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Inhibitor: Test compounds dissolved in DMSO.

  • Apparatus: 96-well microtiter plates, multichannel pipettor, incubator.

B. Self-Validating Procedure:

  • Compound Plating: In a 96-well plate, add 50 µL of CAMHB to all wells. Add 50 µL of the test compound stock (e.g., at 4x the highest desired final concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This results in wells containing 50 µL of compound at 2x the final desired concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compounds to their final test concentrations.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (media only, no bacteria) on each plate. A reference antibiotic (e.g., sulfamethoxazole) should also be run in parallel to validate the assay.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The 4,4-difluoropiperidine-1-sulfonamide scaffold represents a highly promising and versatile platform for modern drug discovery. The strategic incorporation of geminal fluorine atoms on the piperidine ring provides a powerful method for fine-tuning the pharmacokinetic and pharmacodynamic properties of these molecules. The demonstrated potent activity of these derivatives as inhibitors of clinically relevant targets, such as tumor-associated carbonic anhydrases and bacterial dihydropteroate synthase, underscores their significant therapeutic potential.

Future research should focus on several key areas:

  • Lead Optimization: Expanding the structure-activity relationship studies to further enhance potency and, crucially, isoform or species selectivity to minimize off-target effects.

  • Mechanism of Action Studies: For anticancer agents, exploring synergistic combinations with other therapies, such as chemotherapy or immunotherapy, that could be potentiated by the altered tumor microenvironment.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies in preclinical animal models to identify candidates with favorable drug-like properties for clinical development.

  • Exploration of New Targets: Leveraging the scaffold's versatility to screen against other enzyme and receptor families where sulfonamides and piperidines are known to be active, including proteases, kinases, and GPCRs.[1]

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances.
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. [Link]

  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. (2014). Molecules. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]

  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2024). ResearchGate. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2016). Bioinorganic Chemistry and Applications. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SN Applied Sciences. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2021). ResearchGate. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2022). International Journal of Molecular Sciences. [Link]

  • 4,4-difluoro-piperidine-compounds. (2013).
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2017). Journal of Medicinal Chemistry. [Link]

  • A new synthesis of difluoromethanesulfonamides - A novel pharmacophore for carbonic anhydrase inhibition. (2002). ResearchGate. [Link]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2023). ChemRxiv. [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. (2019). Molecules. [Link]

  • a) Different modalities of piperidine-containing drugs and drug candidates... (n.d.). ResearchGate. [Link]

  • Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. (2023). Molecules. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Deployment of 4,4-Difluoropiperidine-1-sulfonamide in Modern Drug Discovery

Introduction: Leveraging Fluorine to Overcome Medicinal Chemistry Challenges In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging Fluorine to Overcome Medicinal Chemistry Challenges

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] The 4,4-difluoropiperidine motif, in particular, has emerged as a valuable building block, offering a nuanced approach to modulating the characteristics of bioactive molecules. When coupled with the versatile sulfonamide functional group, it forms 4,4-Difluoropiperidine-1-sulfonamide, a scaffold with significant potential for addressing common challenges in drug development, especially for Central Nervous System (CNS) targets. This guide provides an in-depth exploration of the rationale, application, and practical protocols for utilizing this powerful chemical entity.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, prized for its ability to act as a bioisostere of an amide while offering distinct electronic and metabolic properties.[2] The geminal difluoro substitution on the piperidine ring introduces profound, localized effects on the molecule's physicochemical profile. This includes alterations in basicity (pKa), lipophilicity (LogP/LogD), metabolic stability, and conformational preference. Understanding and harnessing these effects allows medicinal chemists to fine-tune compounds for improved target engagement, enhanced brain penetration, and reduced metabolic liabilities.[3]

This document will detail the strategic advantages of the 4,4-difluoropiperidine moiety, provide a comparative analysis of its properties against the parent piperidine scaffold, and present detailed protocols for its synthesis and incorporation into drug candidates.

The 4,4-Difluoropiperidine Motif: A Bioisostere for Enhanced Properties

The substitution of two hydrogen atoms with fluorine at the 4-position of a piperidine ring creates a powerful bioisostere. This seemingly simple modification introduces a range of effects that can be strategically exploited in drug design.

Modulation of Basicity (pKa)

The primary and most predictable effect of the C-4 gem-difluoro substitution is a significant reduction in the basicity of the piperidine nitrogen. The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the nitrogen through an inductive effect, making its lone pair of electrons less available for protonation.

  • Causality: A lower pKa is often desirable for CNS drug candidates. For a basic amine to cross the blood-brain barrier (BBB), it must be in its neutral, unprotonated form. At physiological pH (7.4), a lower pKa means a larger fraction of the molecules will be in this neutral state, facilitating passive diffusion into the brain. Furthermore, reducing high basicity can mitigate the risk of off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.

Impact on Lipophilicity and Conformation

While often assumed to increase lipophilicity, the effect of fluorination is context-dependent. The gem-difluoro group can alter the molecule's overall conformation and the way it interacts with its aqueous environment. This can lead to changes in LogP and LogD that are not solely dictated by the addition of fluorine atoms. Some studies have shown that the introduction of a 4,4-difluoropiperidine ether can lead to a distinct improvement in cLogP values, often by a full log unit.[3]

  • Expert Insight: The conformational rigidity imparted by the gem-difluoro group can be advantageous. By locking the piperidine ring into a more defined chair conformation, it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Enhancement of Metabolic Stability

The piperidine ring is often susceptible to metabolic oxidation by cytochrome P450 enzymes, typically at the positions adjacent to the nitrogen or at the 4-position.

  • Mechanism of Improvement: The C-F bond is significantly stronger than a C-H bond, making the 4-position of the ring resistant to oxidative metabolism. This "metabolic blocking" strategy can significantly increase the half-life of a drug candidate, reducing the required dose and frequency of administration.[1]

Quantitative Physicochemical Properties

The following table summarizes the key differences between the parent piperidine scaffold and its 4,4-difluorinated counterpart, providing a clear rationale for its use as a strategic bioisostere.

PropertyPiperidine (Parent Scaffold)4,4-DifluoropiperidineRationale for Use in Drug Discovery
Molecular Weight 85.15 g/mol 121.13 g/mol [4]Minimal increase for significant property modulation.
pKa (Basic) ~11.28.5[4]Reduces pKa to a more CNS-friendly range, increasing the neutral fraction at physiological pH.
cLogP ~0.80.37Can fine-tune lipophilicity; often improves CNS multiparameter optimization (MPO) scores.[3]
Metabolic Stability Susceptible to oxidation at C-4Blocked at C-4Prevents metabolic oxidation at the 4-position, potentially increasing in vivo half-life.[1]

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis of the 4,4-difluoropiperidine building block and its subsequent conversion to a target sulfonamide.

Protocol 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This protocol is adapted from modern fluorination methods which offer higher yields and improved safety profiles over traditional reagents like DAST or SF₄.[3] The synthesis proceeds in two main steps: fluorination of a protected piperidone followed by deprotection.

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Deprotection & Salification A N-Boc-4-Piperidone B Fluorinating Agent (e.g., FluoroLead™) A->B DCM, 15-20°C C N-Boc-4,4-difluoropiperidine B->C D N-Boc-4,4-difluoropiperidine E HCl in Dioxane D->E One-pot reaction F 4,4-Difluoropiperidine HCl E->F

Caption: Synthetic workflow for 4,4-Difluoropiperidine HCl.

Materials:

  • N-Boc-4-piperidone

  • Trifluorosulfenyl morpholine (or similar modern fluorinating agent)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Acetone

  • Argon or Nitrogen gas

Procedure:

  • Fluorination:

    • To a flame-dried, four-neck round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

    • Cool the reaction mixture to 15-20°C using a water bath.

    • Slowly add the fluorinating agent (e.g., trifluorosulfenyl morpholine, ~2.0 eq) dropwise over 2-4 hours, maintaining the internal temperature between 15-25°C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by cooling to 0°C and slowly adding saturated NaHCO₃ solution.

    • Separate the organic layer, wash again with saturated NaHCO₃, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidine. This intermediate can often be used directly in the next step.

  • Deprotection and Salt Formation:

    • Dissolve the crude N-Boc-4,4-difluoropiperidine in a minimal amount of a suitable solvent like DCM or ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane (e.g., 4-5 eq) and stir the mixture at room temperature.

    • The product, 4,4-difluoropiperidine hydrochloride, will precipitate as a white solid.

    • Monitor the reaction for the disappearance of the starting material.

    • Collect the solid by vacuum filtration. Wash the filter cake with cold acetone or diethyl ether to remove impurities.

    • Dry the white solid under vacuum to yield the final product with high purity.

  • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS. The melting point should be sharp and consistent with reported values (173-177 °C).[5]

Protocol 2: Synthesis of an Aryl-4,4-Difluoropiperidine-1-sulfonamide

This protocol describes the standard and highly reliable reaction between an amine and a sulfonyl chloride to form a sulfonamide.

G A 4,4-Difluoropiperidine HCl B Base (e.g., TEA, DIPEA) DCM A->B Neutralization C Free Amine (in situ) B->C D Aryl Sulfonyl Chloride (R-SO₂Cl) C->D Nucleophilic Attack 0°C to RT E Target Sulfonamide D->E

Caption: General workflow for N-sulfonylation of 4,4-difluoropiperidine.

Materials:

  • 4,4-Difluoropiperidine hydrochloride (1.0 eq)

  • Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.0-1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Suspend 4,4-difluoropiperidine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add the base (e.g., TEA, 2.2 eq) dropwise and stir for 15-20 minutes to generate the free amine in situ.

    • In a separate flask, dissolve the aryl sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Sulfonamide Formation:

    • Add the solution of the aryl sulfonyl chloride dropwise to the cold amine solution over 20-30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

  • Causality in Protocol: The use of at least two equivalents of base is critical: one to neutralize the hydrochloride salt of the starting material and a second to quench the HCl generated during the sulfonylation reaction.[6] Running the reaction at 0°C initially helps to control the exotherm and prevent potential side reactions.

Case Study: Application in CNS Drug Discovery

The 4,4-difluoropiperidine scaffold has been successfully employed in the development of antagonists for CNS targets where precise modulation of basicity and lipophilicity is key for achieving brain penetration and desired selectivity.

Dopamine D4 Receptor (D4R) Antagonists

In the pursuit of novel treatments for disorders like Parkinson's disease, researchers have targeted the D4 receptor. A series of 4,4-difluoropiperidine ether analogs were developed and showed exceptional binding affinity and selectivity for the D4 receptor over other dopamine subtypes.[3]

  • Key Finding: The introduction of the 4,4-difluoropiperidine ether moiety, when compared to non-ether-containing analogs, led to a significant and beneficial decrease in the calculated LogP.[3] This modification directly improved the CNS multiparameter optimization (MPO) score, a composite score used to predict the likelihood of a compound having favorable CNS drug-like properties. While the compounds in this particular study exhibited poor microsomal stability, the scaffold was validated as a highly potent and selective starting point for further optimization.[3]

Neurokinin-1 Receptor (NK1R) Antagonists

NK1R antagonists are investigated for a range of conditions including chemotherapy-induced nausea and neuroinflammatory diseases.[6][7] Many successful NK1R antagonists feature piperidine-based scaffolds. The use of 4,4-difluoropiperidine in this context allows for the fine-tuning of basicity to optimize brain penetration and receptor occupancy, while simultaneously blocking a potential site of metabolism.

Conclusion

4,4-Difluoropiperidine-1-sulfonamide and its derivatives represent a highly valuable, yet perhaps underutilized, platform in modern drug discovery. The strategic installation of the gem-difluoro group provides a predictable and powerful method for modulating the pKa of the piperidine nitrogen, a critical parameter for optimizing CNS drug candidates. This, combined with the potential for improved metabolic stability and conformational control, makes it an attractive bioisosteric replacement for the simple piperidine ring. The synthetic protocols provided herein are robust and scalable, allowing for the ready incorporation of this scaffold into discovery programs. As researchers continue to tackle increasingly complex biological targets, the rational application of enabling building blocks like 4,4-difluoropiperidine will be paramount to success.

References

  • Al-Jaber, H., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link].

  • Stavri, F., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Available at: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Future Journal of Pharmaceutical Sciences, 10(1), 33. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758351, 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link].

  • Gao, Y., et al. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents, CN111116456B.
  • Tulisi, M., & Johnson, T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 2016. Available at: [Link]

  • Chemsrc (2025). 4,4-Difluoropiperidine(CAS#:21987-29-1). Retrieved from [Link]

  • Azimi, S., & Roy, D. (2016). Dual action of neurokinin-1 antagonists on Mas-related GPCRs. JCI Insight, 1(16), e89362. Available at: [Link]

  • Zhang, L., et al. (2023). Advances in the research and application of neurokinin-1 receptor antagonists. Chinese Journal of Natural Medicines, 21(1), 1-13. Available at: [Link]

Sources

Application

Application Note &amp; Large-Scale Synthesis Protocol: 4,4-Difluoropiperidine-1-sulfonamide

Introduction The 4,4-difluoropiperidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of parent molecules, such as metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4,4-difluoropiperidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of parent molecules, such as metabolic stability and pKa, without significantly increasing steric bulk. Its incorporation into drug candidates has shown promise in various therapeutic areas, including as dopamine D4 receptor antagonists and other central nervous system agents.[1] The target molecule, 4,4-Difluoropiperidine-1-sulfonamide, serves as a crucial building block, combining this valuable fluorinated heterocycle with the versatile sulfonamide functional group—a pharmacophore present in a multitude of approved drugs.[2]

However, the synthesis of geminal-difluorinated compounds on a large scale presents significant challenges, primarily related to the hazardous nature and high cost of traditional fluorinating agents.[3] This document provides a comprehensive, field-proven guide for the large-scale synthesis of 4,4-Difluoropiperidine-1-sulfonamide. The protocol is designed around a two-stage process that prioritizes safety, scalability, and efficiency by employing modern, stable reagents and a streamlined workflow. We will first detail the production of the key intermediate, 4,4-difluoropiperidine hydrochloride, followed by its conversion to the final sulfonamide product.

Strategic Overview of the Synthetic Pathway

The synthesis is logically divided into two primary stages. Stage 1 focuses on the safe and efficient construction of the core 4,4-difluoropiperidine ring system. Stage 2 involves the functionalization of the piperidine nitrogen to install the sulfonamide group. This bifurcated approach allows for the stable isolation of a key intermediate, which can be purified and stored before proceeding, enhancing the robustness of the overall process.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Sulfamoylation A N-Boc-4-piperidone B 1-Boc-4,4-difluoropiperidine A->B Geminal Difluorination (Morpholino-sulfur trifluoride) C 4,4-Difluoropiperidine HCl B->C Boc Deprotection / Salt Formation (HCl) D 4,4-Difluoropiperidine (Free Base) C->D Neutralization (aq. Base) E 4,4-Difluoropiperidine-1-sulfonamide D->E Sulfamoylation (Sulfamoyl chloride, Base)

Caption: Overall two-stage synthetic workflow.

Part I: Large-Scale Synthesis of 4,4-Difluoropiperidine Hydrochloride

Principle and Rationale

The cornerstone of this synthesis is the geminal difluorination of a ketone. We begin with the commercially available and stable N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group serves two critical functions: it deactivates the nitrogen to prevent side reactions and enhances the solubility of the substrate in common organic solvents.

The choice of fluorinating agent is paramount for large-scale success. Traditional reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) are often plagued by low yields, the formation of elimination byproducts, and significant safety and handling concerns, making them unsuitable for industrial production.[3] Our protocol utilizes morpholino-sulfur trifluoride , a modern deoxofluorination reagent. This reagent offers superior thermal stability, higher yields, and a more favorable safety profile compared to DAST.[3][4] The reaction proceeds through the formation of a key intermediate, which then collapses to form the desired geminal difluoride.

Following fluorination, the Boc group is removed, and the resulting amine is protonated in a one-pot sequence using hydrogen chloride. This approach is highly efficient as it avoids the isolation of the volatile free amine, directly yielding the stable and easily handled hydrochloride salt.[3]

G Ketone N-Boc-4-piperidone Intermediate Difluorosulfurane Intermediate Ketone->Intermediate Nucleophilic attack of ketone oxygen FluorinatingAgent Morpholino-sulfur trifluoride FluorinatingAgent->Intermediate Product 1-Boc-4,4-difluoropiperidine Intermediate->Product SN2-type fluoride delivery & collapse Byproduct Thionyl fluoride & Morpholine Intermediate->Byproduct

Caption: Mechanism of deoxofluorination.

Detailed Protocol: Synthesis of 4,4-Difluoropiperidine HCl

Materials and Equipment:

  • Glass-lined or Hastelloy reactor (appropriately sized for scale), equipped with overhead stirring, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Scrubber system for acidic off-gases.

  • N-Boc-4-piperidone

  • Morpholino-sulfur trifluoride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrogen chloride (gas or solution in a compatible solvent like dioxane or isopropanol)

Procedure:

  • Reaction Setup: Charge the reactor with N-Boc-4-piperidone (1.0 eq) and dichloromethane (approx. 5-10 L/kg of starting material). Begin agitation and ensure the system is under an inert nitrogen atmosphere.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: Slowly add morpholino-sulfur trifluoride (1.2-1.5 eq) dropwise via the addition funnel. Causality: A slow, controlled addition is critical to manage the exotherm of the reaction and minimize byproduct formation. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or ¹H NMR of an aliquot) until consumption of the starting material is complete.

  • Quenching: Cool the reactor back to 0-5 °C. Cautiously and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction. Safety: This step is exothermic and will release gas (CO₂). Ensure adequate venting to the scrubber system. Add the bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Workup: Stop the agitation and allow the layers to separate. Drain the lower organic layer. Extract the aqueous layer with an additional portion of dichloromethane. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Deprotection and Salt Formation: Transfer the dried organic solution to a clean reactor. Cool to 0-5 °C. Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent. A precipitate will form. Continue the addition until the solution is acidic and precipitation is complete.

  • Isolation: Filter the resulting solid slurry, wash the filter cake with cold dichloromethane or diethyl ether, and dry the product under vacuum to yield 4,4-difluoropiperidine hydrochloride as a solid.[3]

Safety Considerations for Large-Scale Fluorination
  • Reagent Handling: While morpholino-sulfur trifluoride is more stable than DAST, it is still a hazardous chemical that reacts with moisture. Handle it in a dry, well-ventilated area, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5]

  • Reaction Control: Fluorination reactions are exothermic. Use a reactor with reliable temperature control and a robust cooling system. Plan for emergency cooling in case of an exotherm runaway.

  • Quenching and Off-Gassing: The quenching process generates acidic and potentially toxic off-gases (e.g., HF if moisture is present). All reactor vents must be connected to a caustic scrubber system to neutralize these gases before they are released.[6][7]

  • Material Compatibility: Ensure all equipment (reactor, tubing, seals) is compatible with the reagents and potential byproducts, including hydrofluoric acid (HF). Glass-lined steel or Hastelloy reactors are recommended.[3][8]

Part II: Synthesis of 4,4-Difluoropiperidine-1-sulfonamide

Principle and Rationale

This stage involves the formation of a sulfonamide bond by reacting the secondary amine of 4,4-difluoropiperidine with a suitable sulfamoylating agent. The process begins with the neutralization of the hydrochloride salt to liberate the free amine, which is the reactive nucleophile. The free amine is then reacted with sulfamoyl chloride (H₂NSO₂Cl). This reaction generates one equivalent of HCl, which would protonate and deactivate the starting amine. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added as an acid scavenger.[9][10] The final product is then isolated and purified.

Detailed Protocol: Sulfamoylation

Materials and Equipment:

  • Standard glass reactor with overhead stirring, temperature probe, nitrogen inlet, and dropping funnel.

  • 4,4-Difluoropiperidine hydrochloride (from Part I)

  • Sulfamoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile

  • 2M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Liberation: In a reactor, suspend 4,4-difluoropiperidine hydrochloride (1.0 eq) in a mixture of dichloromethane and water. Cool the mixture to 0-10 °C.

  • Slowly add 2M NaOH solution with vigorous stirring until the aqueous layer is basic (pH > 12).

  • Stop agitation, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the 4,4-difluoropiperidine free base. Note: This free amine can be volatile and should be used immediately or stored under an inert atmosphere at low temperature.

  • Sulfamoylation Reaction: Charge a clean, dry reactor with the 4,4-difluoropiperidine free base (1.0 eq), a suitable solvent like dichloromethane or acetonitrile (10-20 L/kg), and triethylamine (1.2-1.5 eq).[10]

  • Cool the solution to 0-5 °C.

  • In a separate vessel, dissolve sulfamoyl chloride (1.1-1.2 eq) in a minimal amount of the reaction solvent.

  • Slowly add the sulfamoyl chloride solution to the reactor, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC, LC-MS, or other suitable methods.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding water.

    • Separate the organic layer. Wash sequentially with dilute HCl (to remove excess TEA), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The crude 4,4-Difluoropiperidine-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary for higher purity.[11][12]

Data Summary and Quality Control

Quantitative Data and Reaction Parameters
ParameterStage 1: Intermediate SynthesisStage 2: Sulfonamide Synthesis
Starting Material N-Boc-4-piperidone4,4-Difluoropiperidine HCl
Key Reagents Morpholino-sulfur trifluoride, HClSulfamoyl chloride, Triethylamine
Solvent DichloromethaneDichloromethane or Acetonitrile
Temperature 0 °C to 25 °C0 °C to 25 °C
Typical Yield 80-90%85-95%
Typical Purity >97% (by NMR/HPLC)>98% (by HPLC)
Analytical Characterization

The identity and purity of the intermediate and final product must be rigorously confirmed.

  • 4,4-Difluoropiperidine Hydrochloride (Intermediate)

    • Molecular Formula: C₅H₁₀ClF₂N[13]

    • Molecular Weight: 157.59 g/mol [13]

    • Appearance: Off-white solid[14]

    • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm structure and absence of organic impurities.

    • HPLC: To determine purity.

  • 4,4-Difluoropiperidine-1-sulfonamide (Final Product)

    • Molecular Formula: C₅H₁₀F₂N₂O₂S[15]

    • Molecular Weight: 200.21 g/mol [15]

    • Appearance: White to off-white solid.

    • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm structure.

    • HRMS (High-Resolution Mass Spectrometry): To confirm exact mass and elemental composition.[9][16]

    • HPLC: To determine final purity, typically >98% for use in drug development.[17]

    • Residual Solvent Analysis (GC): To ensure solvents are below ICH limits.

Conclusion

This application note provides a robust and scalable two-stage protocol for the large-scale synthesis of 4,4-Difluoropiperidine-1-sulfonamide. By leveraging a modern, safer fluorinating agent and a streamlined one-pot deprotection/salt formation, the synthesis of the key 4,4-difluoropiperidine hydrochloride intermediate is rendered efficient and suitable for industrial application. The subsequent sulfamoylation is a standard, high-yielding transformation, resulting in the desired building block in high purity. Adherence to the detailed procedural and safety guidelines outlined herein is critical for the successful and safe execution of this synthesis on a large scale.

References

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • A new synthesis of difluoromethanesulfonamides - A novel pharmacophore for carbonic anhydrase inhibition. ResearchGate. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux. ResearchGate. [Link]

  • 4,4-Difluoropiperidine. PubChem, National Institutes of Health. [Link]

  • Preparation of sulfonamides from N-silylamines. PubMed Central, National Institutes of Health. [Link]

  • 4,4-Difluoropiperidine hydrochloride. PubChem, National Institutes of Health. [Link]

  • Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal. [Link]

  • Sulfonamide purification process.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]

  • Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Thieme Connect. [Link]

  • Fluorine Safety. Purdue University Department of Chemistry. [Link]

  • Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. PubMed, National Institutes of Health. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PubMed Central, National Institutes of Health. [Link]

  • Separation and Purification of Pharmaceuticals and Antibiotics. Kihara Chemical Industry. [Link]

  • Accessing secondary amine containing fine chemicals and polymers with an earth-abundant hydroaminoalkylation catalyst. Green Chemistry (RSC Publishing). [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Purification of 4,4-Difluoropiperidine-1-sulfonamide Derivatives

Introduction: The Challenge and Importance of Purity The 4,4-difluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug cand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of Purity

The 4,4-difluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity.[1][2] When coupled with a sulfonamide group—a pharmacophore present in a wide array of clinically successful drugs—the resulting 4,4-Difluoropiperidine-1-sulfonamide derivatives become highly valuable building blocks for drug discovery.[3]

However, the very features that make these compounds attractive also present unique purification challenges. The presence of the highly electronegative fluorine atoms and the polar, acidic sulfonamide group creates molecules with complex properties that can complicate standard purification workflows.[4] Incomplete purification can leave behind structurally similar impurities or residual reagents, compromising the accuracy of biological data and potentially introducing toxicity.

This guide provides a comprehensive overview of robust purification strategies for 4,4-Difluoropiperidine-1-sulfonamide derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to rationally design and troubleshoot their purification protocols.

Understanding the Molecule: Physicochemical Properties Dictating Purification Strategy

A successful purification strategy begins with a thorough understanding of the target molecule's properties. For 4,4-Difluoropiperidine-1-sulfonamide derivatives, the key characteristics to consider are:

  • Polarity: The geminal difluoro group at the 4-position significantly influences the molecule's electron distribution. While a single fluorine atom typically increases polarity, the overall effect in these structures can be complex, affecting interactions with both polar and non-polar stationary phases in chromatography.[4] The sulfonamide group is strongly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Acidity (pKa): The proton on the sulfonamide nitrogen is acidic, with a pKa typically in the range of 9-11. This allows for the molecule's charge state to be manipulated with pH adjustments, a powerful tool for liquid-liquid extraction but a potential complication in chromatography, where it can lead to peak tailing on silica gel.

  • Solubility: These derivatives often exhibit moderate to good solubility in polar organic solvents like ethyl acetate, dichloromethane (DCM), and methanol, but limited solubility in non-polar solvents like hexanes and often in water.

  • Hydrogen Bonding: The sulfonamide group's ability to form strong hydrogen bonds is a critical factor in both crystallization and chromatographic behavior.[5] These interactions can lead to the formation of stable crystal lattices but can also cause undesirable interactions with silica gel.[6]

  • Thermal Stability: Most sulfonamide derivatives are reasonably stable at moderate temperatures, making them suitable for techniques like rotary evaporation. However, prolonged exposure to high heat should be avoided to prevent degradation.

Strategic Purification Workflow

The optimal purification strategy is dependent on the reaction scale, the nature of the impurities, and the final purity requirements. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup Initial Cleanup flash_chrom Flash Column Chromatography workup->flash_chrom Major Impurities Removed purity_check Purity & Identity Check (NMR, LC-MS, HPLC) flash_chrom->purity_check prep_hplc Preparative HPLC final_product Pure Product (>95-99%) prep_hplc->final_product Highest Purity crystallization Crystallization crystallization->final_product High Purity Solid purity_check->prep_hplc Purity < 95% or Isomers Present purity_check->crystallization Solid & Purity > 90% purity_check->final_product Purity ≥ 95%

Caption: A general workflow for selecting purification techniques.

Core Purification Protocols

Protocol 1: Aqueous Work-up (Liquid-Liquid Extraction)

This is the essential first step to remove inorganic salts, water-soluble reagents, and highly polar byproducts. The acidic nature of the sulfonamide proton is key to this process.

Objective: To perform a preliminary bulk purification of the crude reaction mixture.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure all organic material is fully dissolved.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release any pressure buildup (from CO₂ evolution if acidic reagents are present). Shake vigorously for 30-60 seconds.

    • Causality Note: The basic NaHCO₃ solution will deprotonate any residual acid catalysts or acidic byproducts, rendering them as salts that are soluble in the aqueous layer. It will also deprotonate the sulfonamide, but the resulting sodium salt may have some organic solubility. This step is primarily for removing other acidic impurities.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using DCM, the organic layer is the lower layer. If using EtOAc, it is the upper layer.

  • Brine Wash: Add an equal volume of brine to the organic layer remaining in the funnel. Shake for 30 seconds.

    • Causality Note: The brine wash helps to remove residual water from the organic layer ("salting out") and breaks up any emulsions that may have formed.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ and swirl. Let it stand for at least 15 minutes. The drying agent should be free-flowing, indicating sufficient drying.

  • Filtration & Concentration: Filter the organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude, extracted product.

Protocol 2: Flash Column Chromatography

Flash chromatography is the workhorse technique for purifying gram-to-multigram quantities of these derivatives to a purity of ~95%.

Objective: To separate the target compound from less and more polar impurities.

Step-by-Step Protocol:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase. A good solvent system will give the target compound an Rf value of approximately 0.2-0.35.

  • Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice. Its acidic nature can sometimes cause peak tailing with the basic piperidine nitrogen or the acidic sulfonamide. If tailing is severe, consider using deactivated silica or adding a small amount (0.1-1%) of triethylamine (TEA) or acetic acid to the mobile phase to suppress unwanted interactions.

  • Column Packing: Pack a flash column with silica gel using the chosen mobile phase (wet packing) or as a dry powder followed by solvent elution (dry packing). Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the column.

    • Dry Loading (Recommended): Dissolve the crude product in a strong solvent (e.g., DCM, MeOH). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often most effective for separating complex mixtures.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

Data Presentation: Mobile Phase Systems

Mobile Phase SystemPolarityTypical Use Case
Hexanes / Ethyl AcetateLow to MediumExcellent starting point for many derivatives. Good for resolving less polar impurities.
Dichloromethane / MethanolMedium to HighEffective for more polar derivatives that show poor mobility in Hex/EtOAc.
Dichloromethane / AcetoneMediumOffers different selectivity compared to alcohol-based systems.

Note: The addition of modifiers like triethylamine or acetic acid can significantly alter the separation and should be evaluated during method development.

Protocol 3: Crystallization

For solid compounds that are >90% pure after chromatography, crystallization is an excellent final step to achieve high purity and obtain a stable, crystalline solid.[7]

Objective: To purify a solid compound based on solubility differences at varying temperatures.

Step-by-Step Protocol:

  • Solvent Screening: The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.[7]

    • Place a small amount of the compound in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. A good single solvent will require a moderate volume.

    • If no single solvent is ideal, try a solvent/anti-solvent system. Dissolve the compound in a "good" solvent (e.g., DCM, acetone) and slowly add a miscible "anti-solvent" (e.g., hexanes, heptane) until turbidity persists.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 4: Preparative HPLC

When the highest possible purity (>99%) is required, or for separating closely related isomers, preparative HPLC is the method of choice.[8]

Objective: To achieve high-resolution separation and purification of the target compound.

Step-by-Step Protocol:

  • Analytical Method Development: First, develop a separation method on an analytical HPLC system. This is cost-effective and saves time.[9]

    • Column: A C18 reversed-phase column is a common starting point for these moderately polar compounds.[10] Fluorinated phases can also offer unique selectivity.[11]

    • Mobile Phase: Typically, a gradient of water and acetonitrile or methanol is used. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both solvents is crucial for obtaining sharp peaks by keeping the sulfonamide and any basic nitrogens protonated.

  • Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the sample in a solvent that is weak in the context of the mobile phase (e.g., a mixture with a high percentage of water, or DMSO if necessary) to ensure the sample band is focused at the top of the column. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification Run & Fraction Collection: Perform the injection and collect the fractions corresponding to the target compound's peak.

  • Post-Purification Work-up: Combine the pure fractions. The organic solvent (acetonitrile/methanol) can be removed by rotary evaporation. The remaining aqueous solution is often frozen and lyophilized (freeze-dried) to yield the pure compound as a fluffy solid, typically as its TFA or formate salt.

Data Presentation: HPLC Column & Mobile Phase Selection

Stationary PhaseMobile Phase System (A/B)Characteristics & Best Use
C18 (Octadecylsilane) Water / Acetonitrile or MethanolGeneral purpose, excellent for a wide range of polarities. The workhorse of reversed-phase HPLC.
Phenyl-Hexyl Water / Acetonitrile or MethanolProvides alternative selectivity, especially for compounds with aromatic rings, due to π-π interactions.
Fluorinated (e.g., F5) Water / Acetonitrile or MethanolCan offer unique selectivity for fluorinated analytes, sometimes leading to better separation from non-fluorinated impurities.[11][12]
All mobile phases should typically contain an additive like 0.1% TFA or 0.1% Formic Acid.

Purity Assessment: The Self-Validating System

No purification is complete without rigorous verification of the final product's purity and identity.

  • ¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities. ¹⁹F NMR is particularly powerful for confirming the integrity of the difluoropiperidine ring.[13]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the target compound and provides a highly sensitive assessment of purity.

  • Analytical HPLC: Used to determine the final purity of the compound, typically reported as a percentage based on the peak area at a specific UV wavelength.

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing in Flash Chromatography 1. Strong interaction between the sulfonamide/piperidine and acidic silica. 2. Column overloading.1. Add 0.1-1% triethylamine or acetic acid to the mobile phase. 2. Use a larger column or load less material.
Compound "Oils Out" During Crystallization 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Impurities are depressing the melting point.1. Add a small amount of hot solvent to redissolve and cool again slowly. 2. Try a different solvent system. 3. Re-purify by chromatography before attempting crystallization again.
Poor Recovery from Preparative HPLC 1. Compound is unstable in the acidic mobile phase. 2. Compound is precipitating on the column. 3. Incomplete elution from the column.1. Switch from TFA to formic acid, or use a buffered mobile phase. 2. Reduce the concentration of the injected sample. 3. Add a strong final flush step (e.g., 100% acetonitrile or isopropanol) to the gradient.
Co-elution of Impurities The chosen chromatographic system lacks sufficient selectivity.1. Flash: Change the solvent system (e.g., switch from EtOAc to Acetone). 2. HPLC: Try a different stationary phase (e.g., C18 to Phenyl-Hexyl) or change the organic modifier (MeOH vs. ACN).[8]

References

  • CN111116454B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google P
  • Preparative HPLC Columns - GL Sciences. (URL: [Link])

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC - NIH. (URL: [Link])

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - NIH. (URL: [Link])

  • Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI - YouTube. (URL: [Link])

  • Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange. (URL: [Link])

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (URL: [Link])

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (URL: [Link])

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. (URL: [Link])

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Principles in preparative HPLC - University of Warwick. (URL: [Link])

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online. (URL: [Link])

  • Heterocyclic Chemistry - TUTORIAL PROBLEMS. (URL: [Link])

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au - ACS Publications. (URL: [Link])

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (URL: [Link])

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (URL: [Link])

  • LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. (URL: [Link])

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH. (URL: [Link])

  • Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux - ResearchGate. (URL: [Link])

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (URL: [Link])

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. (URL: [Link])

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL. (URL: [Link])

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])

  • Chemists develop new synthesis method for producing fluorinated piperidines - Uni Münster. (URL: [Link])

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchGate. (URL: [Link]')

  • On the polarity of partially fluorinated methyl groups | Request PDF - ResearchGate. (URL: [Link])

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed. (URL: [Link])

  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem - NIH. (URL: [Link])

Sources

Application

Application Notes: The Strategic Use of 4,4-Difluoropiperidine-1-sulfonamide in Fragment-Based Screening

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for identifying high-quality starting points for novel t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient engine for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike traditional high-throughput screening (HTS), which relies on large libraries of complex, drug-like molecules, FBDD screens smaller, low-molecular-weight compounds (fragments) to identify weak but highly efficient binding events.[2][4][5] This approach offers a more thorough exploration of chemical space with a smaller library size, increasing the probability of finding a match for challenging target pockets.[2][6] The initial fragment hits, though modest in potency (typically in the high µM to mM range), provide superior starting points for optimization into potent, selective, and drug-like clinical candidates.[6] To date, FBDD has yielded multiple FDA-approved drugs, validating its role in tackling difficult targets, including those previously deemed "undruggable."[1][2]

This guide provides a detailed technical overview and practical protocols for the application of a specific, high-value fragment: 4,4-Difluoropiperidine-1-sulfonamide . We will explore the rationale behind its design, its key physicochemical attributes, and its effective deployment in primary biophysical screening campaigns.

The Fragment Profile: Why 4,4-Difluoropiperidine-1-sulfonamide?

The efficacy of a fragment library is defined by the quality and diversity of its components. 4,4-Difluoropiperidine-1-sulfonamide is a purpose-designed fragment that combines several desirable features for FBDD.

The Strategic Role of Fluorine

The selective incorporation of fluorine is a cornerstone of modern medicinal chemistry.[7] The gem-difluoro motif on the piperidine ring is not merely a placeholder; it imparts critical properties:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism at that position, a common liability for aliphatic rings.[8]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, reducing its basicity. This can prevent unwanted off-target effects associated with highly basic centers, such as hERG channel binding, and improve cell permeability.

  • Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone or side chains, subtly enhancing binding affinity.[9][10]

  • Conformational Control: The steric bulk and electronic properties of the CF2 group can lock the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding.

The Sulfonamide Warhead

The primary sulfonamide group is a well-established pharmacophore with a proven track record in drug design.[11] Its utility in a fragment context is multifaceted:

  • Directional Hydrogen Bonding: It features both a hydrogen bond donor (the -NH2 group) and two hydrogen bond acceptors (the sulfonyl oxygens), providing clear, directional vectors for anchoring the fragment into a binding site.

  • Synthetic Tractability: The sulfonamide nitrogen serves as a robust and versatile synthetic handle. It allows for straightforward chemical elaboration (fragment growing) to explore vectors into adjacent pockets of the target protein.[12]

Physicochemical Properties

While specific experimental data for 4,4-Difluoropiperidine-1-sulfonamide is not broadly published, we can estimate its properties based on its constituent parts, placing it squarely within the "Rule of Three" guidelines for ideal fragments.[1][13]

PropertyEstimated Value"Rule of Three" GuidelineRationale
Molecular Weight ~184.2 g/mol ≤ 300 DaLow complexity increases hit probability.
Hydrogen Bond Donors 1 (-NH₂)≤ 3Provides specific interactions without being overly polar.
Hydrogen Bond Acceptors 4 (-SO₂, -F₂)≤ 3 (Often violated)The sulfonyl and fluorine groups offer multiple acceptor points.
cLogP < 1.0≤ 3Ensures adequate aqueous solubility for biophysical assays.
Rotatable Bonds 1 (C-S bond)≤ 3Low conformational flexibility minimizes entropic loss on binding.
3D Character (Fsp³) High (>0.8)High is desirableThe saturated piperidine ring provides valuable 3D shape diversity.

FBDD Campaign Workflow & Methodologies

The successful deployment of 4,4-Difluoropiperidine-1-sulfonamide requires sensitive biophysical techniques capable of detecting weak binding events.[2][6] The three pillars of modern fragment screening are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography. An ideal campaign uses at least two orthogonal methods for hit validation.[2][6]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Lead Generation Screening Screen Fragment Library (e.g., 1000 compounds) SPR SPR Screen (Primary Hit ID) Screening->SPR Technique NMR NMR Screen (Primary Hit ID) Screening->NMR Technique Validation Orthogonal Test (Confirm Hits) SPR->Validation Hits NMR->Validation Hits Xray X-ray Crystallography (Structural Confirmation) Validation->Xray SPR_Dose SPR Dose-Response (Affinity Measurement) Validation->SPR_Dose Elaboration Hit-to-Lead (Chemistry) Validation->Elaboration Validated Hits SBDD Structure-Based Design Elaboration->SBDD LeadOp Lead Optimization SBDD->LeadOp Hit_Elaboration cluster_protein Protein Pocket Fragment 4,4-Difluoropiperidine-1-sulfonamide N-H (Vector 1) C-H (Vector 2) Pocket1 Hydrophobic Pocket Fragment:N->Pocket1  Grow into pocket (Alkylation/Arylation) Pocket2 Polar Pocket Fragment:C->Pocket2  Grow/Link (Substitution on ring)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of 4,4-Difluoropiperidine-1-sulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regardi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the improvement of metabolic stability for 4,4-difluoropiperidine-1-sulfonamide derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: My 4,4-difluoropiperidine-1-sulfonamide derivative shows high clearance in human liver microsomes. How do I identify the metabolic soft spot?

Answer:

High clearance in liver microsomes indicates that your compound is likely a substrate for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1] Identifying the exact site of metabolic attack, or "soft spot," is crucial for targeted chemical modification.

Causality: The piperidine ring and adjacent functionalities are common sites for oxidative metabolism.[2] The electron-rich nitrogen and the α-carbons are particularly susceptible to enzymatic attack.[2] While the gem-difluoro group at the 4-position is designed to block oxidation at that specific carbon, other positions on the piperidine ring or the sulfonamide moiety may still be vulnerable.

Troubleshooting Workflow:

  • Metabolite Identification Studies: The most direct approach is to identify the metabolites formed.

    • Protocol: Incubate your compound with human liver microsomes (HLM) in the presence of NADPH.[3] Analyze the reaction mixture at various time points using high-resolution LC-MS/MS.

    • Rationale: This allows for the detection and structural elucidation of metabolites. The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).

  • CYP Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism.

    • Protocol: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) to incubate with your compound individually.[1]

    • Rationale: Pinpointing the responsible isozyme(s) can provide clues about the likely site of metabolism based on the known substrate specificities of that enzyme. For instance, CYP3A4 is known to be involved in the N-dealkylation of piperidine-containing drugs.[4]

  • Deuterium Scrambling: If you suspect a specific C-H bond is being oxidized, you can synthesize a deuterated version of your compound at that position.

    • Rationale: The heavier C-D bond is stronger than a C-H bond, leading to a slower rate of cleavage by CYP enzymes (a kinetic isotope effect). A significant decrease in the rate of metabolism for the deuterated analog confirms that position as a metabolic hot spot.

Issue 2: My attempts to block metabolism by introducing bulky groups near the suspected metabolic soft spot have resulted in a complete loss of biological activity. What should I do?

Answer:

This is a common challenge in medicinal chemistry, known as the "activity-stability cliff." While bulky groups can sterically hinder the approach of metabolic enzymes, they can also disrupt the key interactions required for binding to the therapeutic target.

Causality: The structure-activity relationship (SAR) and the structure-metabolism relationship (SMR) are often intertwined. A modification that improves metabolic stability may negatively impact the pharmacophore, the essential features of the molecule that interact with the target.

Strategic Solutions:

  • Bioisosteric Replacement: Instead of adding bulky groups, consider replacing the labile moiety with a bioisostere—a group with similar steric and electronic properties but different metabolic susceptibility.[5]

    • For the Sulfonamide: If the sulfonamide nitrogen is a site of metabolism, consider replacing it with a sulfoximine or a sulfonimidamide.[5][6] These groups can offer different hydrogen bonding patterns and metabolic profiles.[5]

    • For the Piperidine Ring: If a specific C-H bond on the piperidine is being hydroxylated, consider replacing it with a C-F bond. Fluorine is a small atom and is often a good bioisostere for hydrogen, but the C-F bond is much stronger and less susceptible to oxidation.[7]

  • Conformational Constraint: Introducing conformational rigidity can sometimes shield the metabolic soft spot without disrupting target binding.

    • Example: Introducing a spirocycle or a bridged ring system can lock the conformation of the piperidine ring, potentially orienting the labile C-H bond away from the active site of the metabolic enzyme.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the 4,4-difluoropiperidine moiety used in drug design?

A1: The 4,4-difluoropiperidine motif is a valuable structural element in medicinal chemistry for several reasons:

  • Blocked Metabolism: The gem-difluoro substitution at the 4-position of the piperidine ring effectively blocks metabolic oxidation at that site.[7] This is a common position for hydroxylation in unsubstituted piperidine rings.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, making it less basic. This can influence the compound's pharmacokinetic properties, such as solubility, permeability, and off-target interactions.

  • Improved Pharmacokinetics: By preventing metabolism at a key position, the overall metabolic stability of the molecule can be enhanced, potentially leading to a longer half-life and improved oral bioavailability.[9]

Q2: What are the most common metabolic pathways for 4,4-difluoropiperidine-1-sulfonamide derivatives?

A2: While the 4-position is blocked, several other metabolic pathways are likely:

  • Oxidation of the Piperidine Ring: Hydroxylation can occur at the 2- or 3-positions of the piperidine ring.

  • N-dealkylation: If there is an alkyl group attached to the sulfonamide nitrogen, this can be a primary site of metabolism.[4]

  • Sulfonamide Cleavage: While generally stable, the sulfonamide bond can be subject to hydrolytic cleavage, although this is less common than oxidative metabolism.

  • Metabolism of Other Aromatic or Aliphatic Groups: If the sulfonamide is attached to an aromatic ring or other functionalities, these are also potential sites for metabolism (e.g., aryl hydroxylation).[1]

Below is a diagram illustrating potential metabolic pathways:

MetabolicPathways Parent 4,4-Difluoropiperidine-1-sulfonamide Derivative Met1 Hydroxylation (Piperidine C2/C3) Parent->Met1 CYP-mediated Met2 N-dealkylation (if applicable) Parent->Met2 CYP-mediated Met3 Aryl Hydroxylation (if applicable) Parent->Met3 CYP-mediated Met4 Sulfonamide Cleavage (less common) Parent->Met4 Hydrolysis

Caption: Potential metabolic pathways for 4,4-difluoropiperidine-1-sulfonamide derivatives.

Q3: How can I perform an in vitro metabolic stability assay using human liver microsomes?

A3: The in vitro metabolic stability assay with human liver microsomes is a standard method to assess the intrinsic clearance of a compound.[3]

Experimental Protocol: Liver Microsomal Stability Assay [3][10]

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., 100 µM in 100 mM phosphate buffer, pH 7.4).

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except for the negative control wells, where buffer is added instead).

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).[3]

    • The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[11]

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

Data Presentation:

Compoundt½ (min)CLint (µL/min/mg protein)
Control (High Clearance) 5138.6
Control (Low Clearance) >60<11.5
Test Compound X 2034.7
Q4: Are there any in silico tools that can predict the metabolic stability of my compounds?

A4: Yes, several in silico tools and models can provide predictions of metabolic stability and sites of metabolism. These can be valuable for prioritizing which compounds to synthesize and test.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models are trained on large datasets of compounds with known metabolic stability data and can predict the stability of new compounds based on their chemical structure.[12]

  • CYP Metabolism Site Prediction Software: Programs like StarDrop's P450 models can predict which atoms in a molecule are most likely to be metabolized by specific CYP isozymes.

  • Molecular Docking: Docking your compound into the crystal structures of CYP enzymes can provide insights into the binding orientation and proximity of different parts of your molecule to the catalytic heme center, suggesting likely sites of metabolism.

It is important to remember that these are predictive tools and should be used to guide, not replace, experimental work.

References

  • American Chemical Society. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfilimines: An Underexplored Bioisostere for Drug Design?. PubMed Central. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central. Retrieved from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central. Retrieved from [Link]

  • The University of Manchester. (n.d.). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Research Explorer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem. Retrieved from [Link]

  • American Chemical Society. (n.d.). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. Retrieved from [Link]

  • Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved from [Link]

  • PubMed. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Retrieved from [Link]

  • Schrödinger. (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed Central. Retrieved from [Link]

  • A-Z of Drug Discovery. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]

  • PubMed. (n.d.). Stability and bioactivity studies on dipeptidyl peptidase IV resistant glucogan-like peptide-1 analogues. Retrieved from [Link]

  • YouTube. (n.d.). How to improve metabolic stability in drug discovery. Retrieved from [Link]

  • Patsnap. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Side Reaction Pathways in Sulfonamide Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to the fine art of sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the fine art of sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet often frustrating hurdles in this cornerstone reaction of drug discovery. We move beyond simple protocols to delve into the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic routes. Our focus is on anticipating and managing the side reaction pathways that can compromise yield, purity, and timelines.

Troubleshooting Guide: A Proactive Approach to Common Issues

Here, we address specific, frequently encountered problems in a question-and-answer format, providing not just solutions, but the chemical reasoning behind them.

Issue 1: My reaction is giving a low yield and a complex mixture of products. Where do I start?

This is the most common query we receive. A low yield accompanied by a messy reaction profile often points to fundamental issues with your reaction setup, primarily the presence of water.

The Root Cause: Hydrolysis of the Sulfonyl Chloride

The sulfonyl chloride (R-SO₂Cl) is a highly electrophilic species. In the presence of nucleophilic water, it readily hydrolyzes to the corresponding sulfonic acid (R-SO₃H)[1]. This sulfonic acid is unreactive towards the amine under typical sulfonylation conditions, leading to a direct loss of your starting material and, consequently, a lower yield of the desired sulfonamide.

Self-Validating Protocol for Ensuring Anhydrous Conditions:

  • Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum are standard procedures. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen or argon).

  • Solvent and Reagent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for particularly sensitive reactions, freshly distilling the solvent over an appropriate drying agent is recommended. Ensure your amine and base are also dry. Liquid reagents can be stored over molecular sieves.

  • Inert Atmosphere: Assemble your reaction setup to maintain an inert atmosphere throughout the experiment. This involves using septa, needles, and a balloon or bubbler system filled with nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

By meticulously excluding water, you validate that the observed issues are not due to this primary, and most common, side reaction. If low yields persist, you can then investigate other potential side reaction pathways with confidence.

Issue 2: I'm reacting a primary amine and getting a significant amount of a higher molecular weight byproduct. I suspect N,N-disulfonylation. How do I prevent this?

Your suspicion is likely correct. The formation of an N,N-disulfonylated product, also known as a disulfonimide, is a frequent side reaction when using primary amines (R'-NH₂).

Causality: The Acidity of the Sulfonamide N-H Bond

The reaction doesn't stop after the formation of the desired monosulfonamide (R-SO₂-NH-R'). The remaining proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. The base present in the reaction mixture can deprotonate the newly formed sulfonamide to generate a sulfonamide anion (R-SO₂-N⁻-R'). This anion is a potent nucleophile and can react with another molecule of the sulfonyl chloride, leading to the disulfonimide byproduct ((R-SO₂)₂N-R').

G cluster_main Desired Pathway: Monosulfonylation cluster_side Side Pathway: Polysulfonylation Amine R'-NH₂ Monosulfonamide R-SO₂-NH-R' Amine->Monosulfonamide + R-SO₂Cl - HCl SulfonylChloride1 R-SO₂Cl SulfonamideAnion R-SO₂-N⁻-R' Monosulfonamide->SulfonamideAnion + Base - Base-H⁺ Disulfonimide (R-SO₂)₂N-R' SulfonamideAnion->Disulfonimide + R-SO₂Cl - Cl⁻ SulfonylChloride2 R-SO₂Cl

Diagram 1: Desired vs. Side Pathway in Primary Amine Sulfonylation.

Troubleshooting Strategies for Polysulfonylation:

The key to preventing this side reaction is to manipulate the relative rates of the two competing reactions: the sulfonylation of the primary amine versus the sulfonylation of the sulfonamide anion.

  • Stoichiometric Control (Kinetic Control): The primary amine is generally more nucleophilic than the sulfonamide anion. By using an excess of the primary amine (e.g., 2-3 equivalents), you statistically favor the reaction of the sulfonyl chloride with the more abundant and more reactive nucleophile. This is a kinetically controlled approach.

  • Slow Addition: Adding the sulfonyl chloride solution slowly to the reaction mixture containing the amine and base ensures that the sulfonyl chloride concentration remains low at all times. This minimizes the chance of it encountering the sulfonamide anion before it has a chance to react with the primary amine.

  • Steric Hindrance:

    • On the Amine: If your synthetic route allows, using a primary amine with bulky substituents near the nitrogen atom can sterically disfavor the formation of the even bulkier disulfonimide.

    • On the Sulfonyl Chloride: Similarly, a sterically hindered sulfonyl chloride will react more slowly with the already-crowded monosulfonamide.

  • Protecting Groups: For valuable or complex primary amines, using a protecting group strategy is a robust solution. A bulky protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, can be used. After the first sulfonylation, the protecting group is removed, and the second N-H site can be functionalized if desired, or left as is.

Data-Driven Decision Making:

StrategyPrincipleTypical ConditionsExpected Outcome
Excess Amine Kinetic Control2-3 eq. of primary amineFavors monosulfonamide, requires purification to remove excess amine.
Slow Addition Maintain low [R-SO₂Cl]Add R-SO₂Cl over 1-2 hours at 0°CSignificantly reduces disulfonimide formation.
Bulky Substrates Steric HindranceUse of hindered amines/sulfonyl chloridesCan prevent disulfonylation but may require longer reaction times or higher temperatures.
Protecting Groups Site-Specific Blockinge.g., Boc protectionExcellent selectivity for monosulfonylation, but adds steps to the synthesis.
Issue 3: I'm using a secondary amine, but I'm still getting side products, and my starting amine seems to be modified. What's happening?

While secondary amines (R'₂NH) cannot undergo polysulfonylation, other side reactions can occur, especially if your reaction conditions are not optimized or if your starting materials contain reactive functionalities. A common, yet often overlooked, side reaction is unwanted N-alkylation or N-arylation.

The Root Cause: Reactivity of the Sulfonamide and Amine

If your reaction mixture contains alkylating or arylating agents, either as impurities or as part of your substrate's structure (e.g., an alkyl halide), both the starting secondary amine and the product sulfonamide can be susceptible to N-alkylation/arylation. The resulting tertiary amine or quaternary ammonium salt and the N-alkylated sulfonamide will appear as byproducts.

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure your sulfonyl chloride and amine are free from any residual alkylating agents from their synthesis.

  • Choice of Base: Avoid using bases that can also act as alkylating agents under certain conditions. For instance, while uncommon, some bases could potentially degrade or rearrange to form reactive species. Stick to non-nucleophilic bases like pyridine, triethylamine, or diisopropylethylamine (DIPEA).

  • Temperature Control: Higher temperatures can promote unwanted alkylation reactions. Running the reaction at lower temperatures (e.g., 0°C to room temperature) can often suppress these side pathways.

Issue 4: My substrate has multiple nucleophilic sites (e.g., two different amines, or an amine and a hydroxyl group). How do I achieve chemoselective sulfonylation?

This is a common challenge in the synthesis of complex molecules. The key is to exploit the differences in nucleophilicity and steric accessibility of the various functional groups.

Scenario A: Two Different Amine Groups (e.g., a primary aliphatic and a primary aromatic amine)

  • The Principle: Aliphatic amines are generally more nucleophilic than aromatic amines due to the delocalization of the lone pair into the aromatic ring in the latter. This inherent difference in reactivity can be exploited.

  • The Strategy:

    • Stoichiometry and Temperature: Use one equivalent of the sulfonyl chloride at a low temperature (e.g., -20°C to 0°C). The more nucleophilic aliphatic amine will react preferentially.

    • pH Control: In some cases, careful control of the reaction pH can be used to selectively protonate the more basic amine, rendering it non-nucleophilic and allowing the less basic amine to react.

Scenario B: An Amine and a Hydroxyl Group

  • The Principle: Amines are generally more nucleophilic than alcohols. However, under certain conditions, O-sulfonylation can compete, leading to the formation of a sulfonate ester.

  • The Strategy:

    • Base Selection: The choice of base is critical. A non-nucleophilic base like pyridine or triethylamine is standard for N-sulfonylation. The use of a stronger base might deprotonate the alcohol, increasing its nucleophilicity and promoting O-sulfonylation.

    • Catalyst Choice: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for the sulfonylation of alcohols but is also used to accelerate amine sulfonylation[2]. Its use should be carefully considered if both functionalities are present. Often, running the reaction without DMAP will favor N-sulfonylation.

    • Protecting Groups: The most reliable method for achieving high chemoselectivity is to protect the hydroxyl group (e.g., as a silyl ether) before performing the sulfonylation of the amine. The protecting group can then be removed in a subsequent step.

G cluster_workflow Chemoselectivity Workflow for Amino Alcohols Start Amino Alcohol (R-NH₂ & R'-OH) Protect Protect OH group (e.g., as OTBS) Start->Protect Sulfonylate Sulfonylate NH₂ (R-SO₂Cl, Base) Protect->Sulfonylate Deprotect Deprotect OH group (e.g., TBAF) Sulfonylate->Deprotect End N-Sulfonylated Amino Alcohol Deprotect->End

Diagram 2: Protecting Group Strategy for Chemoselective Sulfonylation.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the base in sulfonamide synthesis, and how do I choose the right one?

    • A1: The primary role of the base (e.g., pyridine, triethylamine) is to neutralize the hydrochloric acid (HCl) that is generated during the reaction[1]. This is crucial because the HCl would otherwise protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

    • Choosing a Base:

      • Pyridine: Often used as both a base and a solvent. Its planar structure makes its lone pair readily accessible.

      • Triethylamine (TEA): A stronger base than pyridine, but also more sterically hindered. It is a good choice for scavenging HCl in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base. It is an excellent choice when you have sensitive substrates that might undergo side reactions with less hindered bases.

  • Q2: When should I consider using a catalyst like 4-dimethylaminopyridine (DMAP)?

    • A2: DMAP is a hyper-nucleophilic acylation catalyst. It works by reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate[2]. This intermediate is much more electrophilic than the sulfonyl chloride itself and reacts more rapidly with the amine. DMAP is particularly useful for accelerating reactions with poorly nucleophilic amines or for driving reactions to completion at lower temperatures[2]. However, as mentioned earlier, it can also promote the sulfonylation of alcohols, so it should be used judiciously with polyfunctional substrates.

  • Q3: How does temperature affect my sulfonamide synthesis?

    • A3: Temperature is a critical parameter for controlling the selectivity and minimizing side reactions.

      • Low Temperatures (0°C or below): Generally favored to control the rate of reaction and improve selectivity. Slowing down the reaction minimizes exothermic events and can help prevent side reactions like polysulfonylation, which may have a higher activation energy. This is an example of kinetic control[3][4].

      • Room Temperature: Often a good starting point for standard, unhindered substrates.

      • Elevated Temperatures: May be necessary for unreactive or sterically hindered substrates. However, higher temperatures can also accelerate side reactions and decomposition. If a reaction requires heat, it should be optimized carefully.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis and Polysulfonylation
  • Setup: Under an inert atmosphere of nitrogen, add the primary amine (2.2 equivalents) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (2.5 equivalents) to the solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour after the addition is complete, then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl (to remove excess amine and triethylamine), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Burlingham, B. T., & Widlanski, T. S. (2001). Synthesis and reactivity of polydisulfonimides. Journal of the American Chemical Society, 123(13), 2937-45.
  • Putra, G. S., et al. (2017). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][5][6] Oxazine-4-On Derivatives. Journal of Chemical and Pharmaceutical Research, 9(8), 73-80.

  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2001). Chemical and Mechanistic Aspects of the Nenitzescu Reaction. Tetrahedron, 57(44), 9145-9168.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Kharasch, N. (Ed.). (1961). Organic Sulfur Compounds, Volume 1. Pergamon Press.
  • O'Neil, I. A. (2013). Comprehensive Organic Synthesis II (2nd ed.). Elsevier.
  • Wallace, O. B. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Mukaiyama, T. (2004). New Catalytic Reactions in Organic Synthesis.
  • Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia.
  • LibreTexts. (2021). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

validating the biological target of 4,4-Difluoropiperidine-1-sulfonamide derivatives

Publish Comparison Guide: Validating the Biological Target of 4,4-Difluoropiperidine-1-sulfonamide Derivatives Executive Summary This technical guide addresses the validation of Janus Kinase 1 (JAK1) as the primary biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Biological Target of 4,4-Difluoropiperidine-1-sulfonamide Derivatives

Executive Summary

This technical guide addresses the validation of Janus Kinase 1 (JAK1) as the primary biological target for 4,4-Difluoropiperidine-1-sulfonamide derivatives . This specific chemical moiety—a sulfonamide-linked fluorinated piperidine—has emerged as a privileged pharmacophore in medicinal chemistry, particularly within the discovery of selective JAK1 inhibitors (e.g., analogs related to the filgotinib class). Its inclusion typically modulates metabolic stability (blocking C4-oxidation) and physicochemical properties (lipophilicity/solubility) while maintaining critical hydrogen-bonding interactions in the ATP-binding pocket.

This guide outlines a self-validating experimental framework to confirm target engagement, selectivity, and functional potency, comparing these derivatives against industry-standard JAK inhibitors.

Mechanistic Grounding: The JAK-STAT Signaling Pathway

To validate these derivatives, one must first establish the causality of the target. JAK1 is a non-receptor tyrosine kinase essential for signaling downstream of type I/II cytokine receptors. Inhibition of JAK1 blocks the phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription.

Target Validation Logic:

  • Primary Signal: Inhibition of IL-6 or IFN

    
    -induced STAT phosphorylation (pSTAT3 or pSTAT1).
    
  • differentiation: Unlike JAK2 (essential for EPO/thrombopoietin signaling), selective JAK1 inhibition spares erythropoiesis, a key safety advantage.

Pathway Visualization (DOT Diagram)

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 (Target) Receptor->JAK1 JAK_Partner JAK2/3/Tyk2 Receptor->JAK_Partner STAT STAT Monomer JAK1->STAT Phosphorylation JAK_Partner->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor 4,4-Difluoro-sulfonamide Derivative Inhibitor->JAK1 Inhibition (ATP Competitive)

Figure 1: Mechanism of Action.[1][2] The 4,4-difluoropiperidine-1-sulfonamide derivative competitively inhibits JAK1, blocking the phosphorylation cascade essential for inflammatory gene expression.

Comparative Performance Analysis

The following data compares the theoretical performance of a high-quality 4,4-difluoropiperidine-1-sulfonamide derivative ("Compound X") against clinical standards. The "4,4-difluoropiperidine" tail is specifically designed to improve metabolic half-life (


) compared to non-fluorinated piperidine analogs.
Table 1: Potency and Selectivity Benchmark
ParameterCompound X (Derivative)Tofacitinib (Standard)Filgotinib (Standard)Ruxolitinib (Standard)
Primary Target JAK1 JAK1/3JAK1 (Selective)JAK1/2
Enzymatic IC50 (JAK1) < 10 nM3.2 nM10–60 nM3.3 nM
Selectivity (JAK1 vs JAK2) > 20-fold~1-fold (Non-selective)> 30-fold~1-fold
Cellular Assay (IL-6/pSTAT3) < 100 nM~50 nM~600 nM< 50 nM
Metabolic Stability (Microsomes) High (due to F-substitution)ModerateHighModerate

Note: Data for standards derived from publicly available medicinal chemistry literature [1][2]. "Compound X" represents target values for a lead candidate in this structural class.

Validation Protocols

To claim validation, you must prove the compound binds JAK1 in cellulo and inhibits the specific pathway driven by JAK1.

Protocol A: Enzymatic Kinase Assay (The Biochemical Standard)

Purpose: To determine intrinsic affinity (Ki/IC50) without cellular barriers.

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and Tyk2 kinase domains; Fluorescently labeled peptide substrate (e.g., ULight-JAK-1); ATP (at Km).

  • Method: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).

  • Step-by-Step:

    • Incubate kinase + compound (serial dilution) for 15 min at RT.

    • Add ATP + Substrate; incubate for 60 min.

    • Add Detection Reagent (Eu-labeled antibody).

    • Read Fluorescence Resonance Energy Transfer (FRET).

  • Validation Criteria: A valid JAK1 inhibitor must show dose-dependent inhibition with Hill slope ~1.0.

Protocol B: Cellular Selectivity Assay (The Functional Proof)

Purpose: To prove the compound inhibits JAK1-driven signals (IL-6) but spares JAK2-driven signals (EPO).

  • Cell Lines: TF-1 cells (erythroleukemic) or PBMCs.

  • Stimulation:

    • JAK1 Arm: Stimulate with IL-6 (10 ng/mL). Readout: pSTAT3 .

    • JAK2 Arm: Stimulate with EPO (10 U/mL) or GM-CSF. Readout: pSTAT5 .

  • Detection: Flow Cytometry (Phosflow) or AlphaLISA.

  • Causality Check: If the 4,4-difluoropiperidine derivative inhibits IL-6/pSTAT3 with an IC50 of 50 nM, but requires >1000 nM to inhibit EPO/pSTAT5, it is confirmed as JAK1 Selective .

Protocol C: Target Engagement via CETSA

Purpose: To prove physical binding in intact cells.

  • Principle: Ligand binding stabilizes the protein thermally.

  • Workflow: Treat live cells with compound -> Heat shock (40–60°C gradient) -> Lysis -> Western Blot for JAK1.

  • Result: A "thermal shift" (stabilization of JAK1 at higher temps compared to DMSO control) confirms direct binding [3].

Experimental Workflow Diagram

The following diagram illustrates the critical path for validating the 4,4-difluoropiperidine-1-sulfonamide series, moving from chemical synthesis to validated biological lead.

Validation_Workflow Synthesis Synthesis of 4,4-Difluoro-sulfonamide Derivatives Biochem Biochemical Assay (JAK1/2/3/Tyk2 Panel) Synthesis->Biochem Primary Screen Cellular Cellular Assay (IL-6 vs EPO) Biochem->Cellular IC50 < 100nM Selectivity > 10x Cellular->Synthesis Poor Permeability ADME Metabolic Stability (Microsomal Clearance) Cellular->ADME Functional Confirmation ADME->Synthesis High Clearance (Re-design) Lead Validated Lead Candidate ADME->Lead Low Clearance

Figure 2: Validation Cascade. A stepwise filter to ensure the chemical scaffold translates biochemical potency into selective cellular function.

References

  • Zak, M. et al. (2012). "Discovery of the JAK1 Selective Inhibitor Filgotinib (GLPG0634)." Journal of Medicinal Chemistry. Link

  • Clark, J. D. et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry. Link

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Menet, C. J. et al. (2015). "Triazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases." U.S. Patent 9,090,625. (Describes 4,4-difluoropiperidine sulfonamide JAK1 inhibitors). Link

Sources

Comparative

The 4,4-Difluoropiperidine-1-sulfonamide Scaffold: A Comparative Guide to Structure-Activity Relationships

Introduction: The Strategic Value of the 4,4-Difluoropiperidine-1-sulfonamide Scaffold in Drug Discovery The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4,4-Difluoropiperidine-1-sulfonamide Scaffold in Drug Discovery

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the 4,4-difluoropiperidine-1-sulfonamide core has emerged as a promising motif. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, drawing on comparative data from related structures to illuminate its potential and guide future drug development efforts.

The sulfonamide group is a well-established pharmacophore, present in a wide array of approved drugs with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] Its ability to act as a bioisostere for amide bonds, coupled with its distinct electronic and hydrogen-bonding characteristics, makes it a valuable component in drug design.[3] The piperidine ring, a common structural element in many pharmaceuticals, provides a versatile, three-dimensional framework that can be functionalized to orient substituents towards specific binding pockets within a biological target.

The introduction of gem-difluoro substitution at the 4-position of the piperidine ring offers several key advantages. The highly electronegative fluorine atoms can modulate the pKa of the piperidine nitrogen, influencing its basicity and, consequently, its interaction with biological targets.[4] Furthermore, the C-F bond can form favorable orthogonal interactions with protein residues, and the difluoro group can act as a lipophilic hydrogen bond acceptor, enhancing binding affinity. From a metabolic standpoint, the gem-difluoro substitution blocks a potential site of oxidative metabolism, often leading to improved metabolic stability and a more desirable pharmacokinetic profile.

This guide will delve into the known SAR of a closely related 4,4-difluoropiperidine scaffold, explore the general principles governing sulfonamide SAR, and synthesize this information to provide a predictive framework for the 4,4-difluoropiperidine-1-sulfonamide core. We will also provide detailed experimental protocols for the synthesis of key intermediates and the biological evaluation of target compounds.

Comparative Analysis of Structure-Activity Relationships

While comprehensive SAR studies on the specific 4,4-difluoropiperidine-1-sulfonamide scaffold are not extensively available in the public domain, we can infer valuable insights by examining a closely related series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives developed as dopamine D4 receptor antagonists.[5] This series provides a robust case study on how modifications to the piperidine nitrogen and appended aromatic systems influence biological activity.

Case Study: 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives as Dopamine D4 Receptor Antagonists

In a notable study, researchers explored the SAR of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, identifying potent and selective antagonists of the dopamine D4 receptor.[5] The general structure of these compounds is depicted below:

SAR_General_Structure cluster_scaffold Scaffold N N C1 N->C1 R R N->R C2 CH C1->C2 C3 C C2->C3 O O C2->O C4 C3->C4 F1 F C3->F1 F2 F C3->F2 C5 C4->C5 C5->N CH2 CH2 O->CH2 Ar1 Ar1 CH2->Ar1

Caption: General structure of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.

The key takeaways from the SAR studies on this scaffold are summarized in the table below and provide a valuable framework for understanding how different structural modifications impact biological activity.

Modification Point Substituent (R) Effect on D4 Receptor Binding Affinity (Ki) Rationale
Piperidine Nitrogen (R) Small alkyl groups (e.g., methyl)Maintained or slightly decreased activitySmall, non-bulky groups are generally well-tolerated at this position.
Bulky alkyl groups (e.g., isopropyl)Significantly decreased activitySteric hindrance likely disrupts the optimal binding conformation within the receptor pocket.
Aryl and heteroaryl groupsActivity is highly dependent on the specific ring system and its substitution pattern.Electronic and steric properties of the aromatic ring play a crucial role in receptor interaction. Some heterocycles may form specific hydrogen bonds or pi-stacking interactions.
Aromatic Ring (Ar1) Unsubstituted phenylModerate activityProvides a baseline for comparison.
Electron-withdrawing groups (e.g., F, Cl)Generally increased activityCan enhance binding through favorable electronic interactions or by influencing the conformation of the molecule.
Electron-donating groups (e.g., OMe)Variable effects, often dependent on positionCan introduce steric bulk or alter the electronic properties in a way that may be either beneficial or detrimental to binding.

Key SAR Insights from the D4 Antagonist Study:

  • The nature of the substituent on the piperidine nitrogen is a critical determinant of activity. A systematic exploration of this position is essential in any SAR campaign involving a piperidine scaffold.

  • Substitution on the aromatic ring (Ar1) provides an avenue for fine-tuning potency and selectivity. The electronic and steric properties of these substituents can significantly impact receptor binding.

  • The 4,4-difluoro substitution was a key element in achieving high potency and selectivity. This highlights the strategic advantage of incorporating this motif into the piperidine ring.

Inferred SAR for the 4,4-Difluoropiperidine-1-sulfonamide Scaffold

Based on the insights from the D4 antagonist study and general principles of sulfonamide SAR, we can propose a hypothetical SAR framework for the 4,4-difluoropiperidine-1-sulfonamide scaffold.

SAR_Hypothetical_Structure cluster_scaffold Scaffold N N C1 N->C1 S S N->S C2 C1->C2 C3 C C2->C3 C4 C3->C4 F1 F C3->F1 F2 F C3->F2 C5 C4->C5 C5->N O1 O S->O1 O2 O S->O2 N2 NH S->N2 R R N2->R

Caption: General structure of the 4,4-difluoropiperidine-1-sulfonamide scaffold.

Hypothesized SAR for the R-group on the Sulfonamide Nitrogen:

  • Small, Unsubstituted Aryl/Heteroaryl Groups: These are likely to be well-tolerated and could serve as a starting point for optimization. The electronic nature of the ring system will be important.

  • Substituted Aryl/Heteroaryl Groups:

    • Electron-withdrawing groups (e.g., halogens, nitro, cyano): These substituents can increase the acidity of the sulfonamide N-H proton, which may be crucial for forming key hydrogen bonds with the target protein. Their position on the ring will be critical.

    • Electron-donating groups (e.g., alkyl, alkoxy): These groups may enhance hydrophobic interactions within the binding pocket. However, their steric bulk could also lead to unfavorable clashes.

  • Bulky Substituents: Large, bulky groups are generally less favored unless there is a specific, large hydrophobic pocket in the target protein that can accommodate them.

  • Hydrogen Bonding Moieties: The incorporation of groups capable of forming additional hydrogen bonds (e.g., amides, alcohols) could significantly enhance binding affinity if appropriately positioned.

Experimental Protocols

General Synthesis of 4,4-Difluoropiperidine-1-sulfonamide Derivatives

The synthesis of the target scaffold can be achieved through a straightforward, multi-step sequence.

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Fluorination Start->Step1 (e.g., DAST or Deoxo-Fluor®) Intermediate1 N-Boc-4,4-difluoropiperidine Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 HCl in Dioxane or TFA Intermediate2 4,4-Difluoropiperidine Hydrochloride Step2->Intermediate2 Step3 Sulfonylation Intermediate2->Step3 SO2Cl2, Base Intermediate3 4,4-Difluoropiperidine-1-sulfonyl chloride Step3->Intermediate3 Step4 Amination Intermediate3->Step4 R-NH2, Base Final_Product N-Substituted 4,4-Difluoropiperidine-1-sulfonamide Step4->Final_Product

Caption: General synthetic workflow for N-substituted 4,4-difluoropiperidine-1-sulfonamides.

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5 - 2.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4,4-difluoropiperidine.

Step 2: Synthesis of 4,4-Difluoropiperidine Hydrochloride

  • Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain 4,4-difluoropiperidine hydrochloride as a solid, which can often be used in the next step without further purification.

Step 3 & 4: Synthesis of N-Substituted 4,4-Difluoropiperidine-1-sulfonamide (One-Pot Procedure)

  • To a solution of sulfuryl chloride (SO2Cl2) (2.0 eq) in anhydrous DCM at 0 °C, add a solution of 4,4-difluoropiperidine hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1-2 hours to form the intermediate 4,4-difluoropiperidine-1-sulfonyl chloride.

  • To this reaction mixture, add the desired primary or secondary amine (R-NH2) (1.2 eq) and an additional equivalent of the base (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final N-substituted 4,4-difluoropiperidine-1-sulfonamide.

Biological Evaluation: In Vitro Enzyme Inhibition Assay (General Protocol)

The following is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate.

Assay_Workflow Start Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solutions - Assay Buffer Step1 Dispense Inhibitor or Vehicle (DMSO) into 96-well plate Start->Step1 Step2 Add Enzyme Solution and Pre-incubate Step1->Step2 Step3 Initiate Reaction by Adding Substrate Step2->Step3 Step4 Incubate at Controlled Temperature Step3->Step4 Step5 Stop Reaction (if necessary) Step4->Step5 Step6 Measure Signal (e.g., Absorbance, Fluorescence) Step5->Step6 Step7 Data Analysis: - Calculate % Inhibition - Determine IC50 values Step6->Step7

Caption: General workflow for an in vitro enzyme inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the enzyme's substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and a reference inhibitor in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume (e.g., 1-2 µL) of the serially diluted test compounds or DMSO (for control wells).

    • Add the enzyme solution to all wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37 °C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate for a specific time, during which the reaction proceeds linearly.

    • Stop the reaction, if necessary, by adding a stop solution.

    • Measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The 4,4-difluoropiperidine-1-sulfonamide scaffold represents a compelling starting point for the design of novel therapeutic agents. The strategic incorporation of the gem-difluoro moiety on the piperidine ring is anticipated to confer advantageous properties, including enhanced metabolic stability and potentially improved binding affinity. While direct and comprehensive SAR studies on this specific scaffold are currently limited in the published literature, valuable insights can be gleaned from closely related structures.

The case study of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists underscores the critical importance of systematic modifications to both the piperidine nitrogen substituent and any appended aromatic systems. Future research efforts should focus on the synthesis and biological evaluation of a diverse library of N-substituted 4,4-difluoropiperidine-1-sulfonamides against a range of biological targets, such as kinases, proteases, and other enzymes where the sulfonamide moiety is a known pharmacophore. Such studies will be instrumental in elucidating the detailed SAR of this promising scaffold and unlocking its full therapeutic potential.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Medicinal Chemistry, 27(8), 957-968.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(45), 28246-28261.
  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2022). Molecules, 27(19), 6543.
  • (PDF) Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences, 67(2), 151.
  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • A new synthesis of difluoromethanesulfonamides - A novel pharmacophore for carbonic anhydrase inhibition | Request PDF. (2005). Organic & Biomolecular Chemistry, 3(8), 1533-1536.
  • Preparation method of 4, 4-difluoropiperidine hydrochloride. (2020).
  • Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. (1996). Antimicrobial Agents and Chemotherapy, 40(4), 898-904.
  • 4,4-difluoro-piperidine-compounds. (2013).
  • (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. (2009). Journal of Medicinal Chemistry, 52(8), 2297-2300.
  • Therapeutic potential of sulfamides as enzyme inhibitors. (2009).
  • Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. (2020). European Journal of Medicinal Chemistry, 192, 112185.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2021). ChemMedChem, 16(5), e202000298.

Sources

Validation

The Strategic Advantage of Fluorination: A Comparative Guide to 4,4-Difluoropiperidine-1-sulfonamide and Other Fluorinated Piperidines in Drug Design

In the intricate landscape of modern drug discovery, the piperidine scaffold stands as one of the most prevalent N-heterocyclic rings, embedded in the core of numerous approved pharmaceuticals.[1] Its conformational flex...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of modern drug discovery, the piperidine scaffold stands as one of the most prevalent N-heterocyclic rings, embedded in the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in crucial interactions with biological targets make it a highly privileged motif. However, the inherent basicity and metabolic liabilities of the piperidine ring often present significant challenges for medicinal chemists. The strategic incorporation of fluorine has emerged as a powerful tool to modulate these properties, enhancing drug-like characteristics and optimizing therapeutic potential.[2]

This guide provides an in-depth technical comparison of 4,4-difluoropiperidine-1-sulfonamide with other key fluorinated piperidines, such as 3-fluoropiperidines and 4-fluoropiperidines. We will delve into the nuanced effects of fluorination on physicochemical properties, metabolic stability, and target engagement, supported by experimental data and case studies from the forefront of medicinal chemistry.

The Impact of Fluorine on Piperidine Properties: A Physicochemical Perspective

The introduction of fluorine, the most electronegative element, into the piperidine ring induces profound changes in its electronic and conformational landscape. These alterations directly impact key drug-like properties, including basicity (pKa), lipophilicity (logP/logD), and metabolic stability.

Basicity (pKa) Modulation: A Key to Selectivity and Reduced Off-Target Effects

The basicity of the piperidine nitrogen is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects, such as hERG channel inhibition. Fluorine's strong electron-withdrawing inductive effect (-I) can significantly lower the pKa of the piperidine nitrogen, a strategy often employed to mitigate these liabilities.

  • 4,4-Difluoropiperidine: The geminal difluorination at the 4-position exerts a potent electron-withdrawing effect, leading to a substantial decrease in the basicity of the piperidine nitrogen compared to its non-fluorinated counterpart. This reduction in pKa can be advantageous in several ways:

    • Reduced hERG Liability: A lower pKa can decrease the interaction with the hERG potassium ion channel, a common cause of cardiotoxicity.

    • Improved Oral Bioavailability: By reducing the extent of protonation at physiological pH, a lower pKa can enhance membrane permeability and improve oral absorption.

    • Fine-tuning Target Engagement: For some targets, a less basic nitrogen may lead to more favorable binding interactions.

  • 3-Fluoropiperidines: The effect of a single fluorine at the 3-position is more nuanced and conformation-dependent. An axial fluorine can lead to a slight increase in pKa due to a through-space electrostatic interaction with the protonated nitrogen, while an equatorial fluorine generally causes a decrease in pKa. This conformational dependence allows for more subtle tuning of basicity.

  • 4-Fluoropiperidines: A single fluorine at the 4-position also reduces the pKa of the piperidine nitrogen, though to a lesser extent than the 4,4-difluoro substitution.

The addition of a sulfonamide group to the piperidine nitrogen, as in 4,4-difluoropiperidine-1-sulfonamide , further modulates the electronic environment. The strongly electron-withdrawing nature of the sulfonyl group will further decrease the electron density on the nitrogen, although the primary influence on the pKa of a potential basic center elsewhere in the molecule will be from the fluorinated piperidine ring itself. The sulfonamide nitrogen itself is generally non-basic.

Table 1: Comparative Physicochemical Properties of Fluorinated Piperidines

CompoundPredicted pKaPredicted logPRationale for Property Modulation
Piperidine~11.2~0.9High basicity, moderate lipophilicity.
4-Fluoropiperidine~9.5-10.0~1.1Reduced basicity due to inductive effect of fluorine. Slightly increased lipophilicity.
3-Fluoropiperidine (axial)~10.0-10.5~1.1Through-space interaction can slightly increase basicity. Slightly increased lipophilicity.
3-Fluoropiperidine (equatorial)~9.0-9.5~1.1Inductive effect lowers basicity. Slightly increased lipophilicity.
4,4-Difluoropiperidine~8.0-8.5~1.3Significant reduction in basicity due to the strong inductive effect of two fluorine atoms. Increased lipophilicity.
4,4-Difluoropiperidine-1-sulfonamide Non-basic nitrogen~0.8The sulfonamide nitrogen is not basic. The overall molecule's properties will be influenced by other functional groups. The sulfonamide group increases polarity, potentially lowering logP compared to an N-alkylated 4,4-difluoropiperidine.

Note: Predicted values are estimations based on established medicinal chemistry principles and may vary depending on the specific software and parameters used.

Lipophilicity (logP/logD): Navigating the Balance for Optimal Permeability

Lipophilicity is a double-edged sword in drug design. While sufficient lipophilicity is required for membrane permeation and target binding, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Fluorination generally increases the lipophilicity of a molecule.

The gem-difluoro group in 4,4-difluoropiperidine significantly increases lipophilicity compared to a single fluorine substitution. This can be a desirable feature for enhancing brain penetration in CNS-targeted drugs. However, the introduction of the polar sulfonamide group in 4,4-difluoropiperidine-1-sulfonamide can counteract this effect, providing a handle to fine-tune the overall lipophilicity of the molecule and improve aqueous solubility.

Metabolic Stability: Blocking the "Soft Spots"

The piperidine ring is often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and reduced in vivo efficacy. The C-H bonds adjacent to the nitrogen are particularly vulnerable.

The introduction of fluorine atoms can effectively block these metabolic "soft spots." The strong C-F bond is highly resistant to enzymatic oxidation. In 4,4-difluoropiperidine , the two fluorine atoms shield the 4-position from metabolism. This strategy has been successfully employed to enhance the metabolic stability and in vivo half-life of numerous drug candidates.

Conformational Control and Target Binding

The chair conformation of the piperidine ring is crucial for its interaction with biological targets. Fluorine substitution can influence the conformational preferences of the ring. For instance, in 3-fluoropiperidines, an axial orientation of the fluorine atom can be favored due to hyperconjugation and electrostatic interactions. This conformational biasing can be exploited to lock the molecule in a more bioactive conformation, leading to enhanced potency and selectivity.

The rigid nature of the 4,4-difluoro substitution in 4,4-difluoropiperidine can also pre-organize the molecule for optimal binding to its target, reducing the entropic penalty upon binding.

G cluster_0 Impact of Fluorination on Piperidine Properties cluster_1 Resulting Pharmacological Advantages A Fluorinated Piperidine Scaffold B Reduced Basicity (pKa) A->B -I effect C Increased Lipophilicity (logP) A->C Hydrophobicity of F D Enhanced Metabolic Stability A->D C-F bond strength E Conformational Control A->E Stereoelectronic effects F Improved ADME Profile B->F G Reduced Off-Target Effects (e.g., hERG) B->G C->F D->F H Enhanced Potency & Selectivity E->H

Figure 1: Logical relationship diagram illustrating the impact of fluorination on piperidine properties and the resulting pharmacological advantages.

Experimental Protocols

General Procedure for the Synthesis of 4,4-Difluoropiperidine Hydrochloride

The synthesis of 4,4-difluoropiperidine hydrochloride is a key starting point for accessing various derivatives, including the title sulfonamide. A common route involves the fluorination of a piperidone precursor.

Step 1: Fluorination of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a fluorinating agent like Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride) (2.0-2.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection of N-Boc-4,4-difluoropiperidine

  • Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq.) in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to obtain 4,4-difluoropiperidine hydrochloride as a solid.

Synthesis of 4,4-Difluoropiperidine-1-sulfonamide
  • To a solution of 4,4-difluoropiperidine hydrochloride (1.0 eq.) and a suitable base such as triethylamine or diisopropylethylamine (2.5 eq.) in DCM at 0 °C, add sulfamoyl chloride (1.1 eq.) portionwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield 4,4-difluoropiperidine-1-sulfonamide.

G A N-Boc-4-piperidone B N-Boc-4,4-difluoropiperidine A->B Fluorination (e.g., DAST) C 4,4-Difluoropiperidine Hydrochloride B->C Boc Deprotection (HCl) D 4,4-Difluoropiperidine-1-sulfonamide C->D Sulfamoylation (Sulfamoyl chloride, Base)

Figure 2: Synthetic workflow for the preparation of 4,4-difluoropiperidine-1-sulfonamide.

Case Studies: Fluorinated Piperidines in Action

The strategic use of fluorinated piperidines has led to the development of numerous successful drug candidates across various therapeutic areas.

  • 4,4-Difluoropiperidine in a CCR2 Antagonist: In the development of antagonists for the C-C chemokine receptor 2 (CCR2), the introduction of a 4,4-difluoropiperidine moiety was instrumental in improving the pharmacokinetic profile of the lead compound. The gem-difluoro group blocked a site of metabolic oxidation, leading to increased metabolic stability and oral bioavailability.

  • 3-Fluoropiperidine in a CNS Agent: For a series of central nervous system (CNS) drug candidates, the introduction of a 3-fluoropiperidine was used to fine-tune the pKa of the piperidine nitrogen. This modulation was critical for achieving the desired balance of potency, selectivity, and brain penetration, ultimately leading to a clinical candidate with an improved overall profile.

Conclusion: A Versatile Toolkit for the Medicinal Chemist

The fluorinated piperidine scaffold offers a versatile and powerful toolkit for medicinal chemists to address common challenges in drug discovery. The choice between mono- and di-fluorination, as well as the position of the fluorine atom(s), allows for a nuanced and strategic approach to optimizing the physicochemical and pharmacokinetic properties of a lead compound.

4,4-Difluoropiperidine-1-sulfonamide represents a particularly interesting building block, combining the benefits of gem-difluorination (reduced basicity, blocked metabolism) with the polarity and hydrogen bonding capabilities of the sulfonamide group. This unique combination of properties makes it an attractive scaffold for the design of novel therapeutics with improved drug-like characteristics. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can expect to see the even more innovative application of these valuable motifs in the medicines of the future.

References

  • Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • Ni, C. & Hu, J. (2021). The unique role of fluorine in drug design and development. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding the impact of fluorine substitution on the properties of small molecules. Journal of Fluorine Chemistry. [Link]

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. [Link]

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4,4-Difluoropiperidine-1-sulfonamide

For researchers and professionals in drug development, the reliable synthesis of novel building blocks is the cornerstone of innovation. The 4,4-difluoropiperidine moiety is a highly sought-after scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of novel building blocks is the cornerstone of innovation. The 4,4-difluoropiperidine moiety is a highly sought-after scaffold in medicinal chemistry, prized for its ability to modulate the physicochemical properties of lead compounds, such as metabolic stability and pKa. When coupled with a sulfonamide group, it creates a versatile intermediate for a wide range of therapeutic targets.

However, the synthesis of fluorinated compounds is notoriously challenging, often plagued by issues of reproducibility, hazardous reagents, and inconsistent yields. This guide provides an in-depth, comparative analysis of established protocols for the synthesis of 4,4-Difluoropiperidine-1-sulfonamide. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights to ensure your synthesis is not only successful but, critically, reproducible.

Retrosynthetic Strategy: A Two-Part Approach

The synthesis of the target molecule is logically approached in two main stages: the construction of the gem-difluorinated piperidine core, followed by the installation of the sulfonamide functionality. This disconnection simplifies the optimization and troubleshooting of the overall process.

G Target 4,4-Difluoropiperidine-1-sulfonamide Disconnect1 C-N Disconnection (Sulfonylation) Target->Disconnect1 Intermediate 4,4-Difluoropiperidine Disconnect1->Intermediate Sulfonyl_Chloride R-SO2Cl Disconnect1->Sulfonyl_Chloride Disconnect2 C-F Formation (Fluorination) Intermediate->Disconnect2 Precursor N-Protected-4-piperidone Disconnect2->Precursor

Caption: Retrosynthetic analysis of the target sulfonamide.

Part 1: Synthesis of the Key Intermediate: 4,4-Difluoropiperidine

The most critical and often least reproducible step in this synthesis is the geminal difluorination of the 4-keto position on the piperidine ring. The choice of fluorinating agent is paramount and directly impacts yield, safety, and the downstream purification effort. The common starting material for this transformation is N-Boc-4-piperidone, which offers robust protection of the nitrogen atom that is stable to the fluorination conditions and easily removed later.

Comparative Analysis of Deoxofluorination Reagents

The conversion of a ketone to a gem-difluoro group is a deoxofluorination reaction. Historically, diethylaminosulfur trifluoride (DAST) was the reagent of choice. However, its use is fraught with difficulties that undermine reproducibility.

  • Method A (Classic): Diethylaminosulfur Trifluoride (DAST)

    • Causality: DAST is a potent fluorinating agent but is notoriously thermally unstable, with reports of explosive decomposition at temperatures above 50°C. This thermal lability requires strict temperature control, and slight variations can lead to significant differences in yield and the formation of elimination byproducts. Traditional methods using DAST often suffer from low yields and the generation of difficult-to-remove impurities.[1]

  • Method B (Modern, Recommended): Morpholino-Sulfur Trifluoride (e.g., XtalFluor-M®, Morph-DAST)

    • Causality: Reagents like "trifluoro-sulfenyl morpholine" are significantly more thermally stable and safer to handle than DAST.[1] This enhanced stability translates directly to more predictable and reproducible reaction outcomes. The fluorination proceeds with higher fidelity, leading to a cleaner crude product with a significant reduction in monofluorinated elimination byproducts.[1] This not only improves the yield but also simplifies purification, a key factor in overall process efficiency.

ParameterMethod A: DASTMethod B: Morpholino-Sulfur Trifluoride
Typical Yield Low to moderateHigh[1]
Reproducibility PoorHigh
Safety Thermally unstable, potential for explosionThermally stable, safer to handle[1]
Byproducts Significant elimination products[1]Minimal byproducts[1]
Purification Difficult, often requires chromatographySimplified, sometimes direct use is possible[1]
Workflow for 4,4-Difluoropiperidine Synthesis

Caption: Comparison of fluorination pathways.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride (Method B)

This protocol is adapted from a patented, high-yield procedure and is designed for reproducibility.[1]

  • Fluorination:

    • To a clean, dry, four-necked flask under an inert atmosphere (Argon), add N-Boc-4-piperidone and dichloromethane (DCM).

    • Cool the reaction mixture to 15-20°C using an ice-water bath.

    • Slowly add a solution of trifluoro-sulfenyl morpholine in DCM dropwise over approximately 4 hours, maintaining the internal temperature between 15-20°C. The slow addition is critical to control the exotherm.

    • Once the addition is complete, allow the mixture to stir at a controlled temperature of 10-30°C until reaction completion is confirmed by TLC or LC-MS.

    • Cool the reaction to 0°C and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash it again with saturated sodium bicarbonate solution, and then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield crude N-Boc-4,4-difluoropiperidine, which is often of sufficient purity to proceed to the next step without chromatographic purification.[1]

  • Deprotection and Salt Formation (One-Pot):

    • Dissolve the crude N-Boc-4,4-difluoropiperidine in a suitable solvent such as ethyl acetate or methanol.

    • Introduce hydrogen chloride (either as a gas or as a solution in a compatible solvent) into the mixture.

    • Stir the reaction until the removal of the Boc protecting group is complete.

    • The product, 4,4-difluoropiperidine hydrochloride, will precipitate from the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum. This one-pot deprotection and salification method enhances efficiency.[1]

Part 2: Sulfonylation of 4,4-Difluoropiperidine

The formation of the sulfonamide bond is a classic and generally high-yielding S-N coupling reaction.[2][3] Reproducibility in this step hinges on careful control of stoichiometry and the effective neutralization of the HCl byproduct generated.

Critical Parameters for a Reproducible Sulfonylation

The reaction involves the nucleophilic attack of the secondary amine of 4,4-difluoropiperidine on the electrophilic sulfur atom of a sulfonyl chloride.

  • Starting Material: The reaction requires the free-base form of 4,4-difluoropiperidine. If starting from the hydrochloride salt, it must be neutralized in situ or in a separate step. This is typically achieved by using at least two equivalents of a base: one to free the amine and one to scavenge the HCl produced during the reaction.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential.[4][5] These bases are strong enough to neutralize HCl but will not compete with the piperidine as a nucleophile, preventing the formation of unwanted side products.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are ideal.[2][4] They effectively dissolve the reactants without participating in the reaction.

  • Temperature Control: This reaction is typically robust and can be run at temperatures ranging from 0°C to room temperature.[4] Running the reaction at 0°C initially during the addition of the sulfonyl chloride can help control any potential exotherm, enhancing safety and preventing side reactions.

Experimental Protocol: General Sulfonamide Formation

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[2][4]

  • Preparation:

    • To a dry flask under an inert atmosphere, add 4,4-difluoropiperidine hydrochloride and anhydrous dichloromethane.

    • Cool the suspension to 0°C.

    • Add triethylamine (2.2 equivalents). Stir for 10-15 minutes to generate the free base in situ.

  • Reaction:

    • Slowly add a solution of the desired sulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is verified by TLC or LC-MS.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude 4,4-Difluoropiperidine-1-sulfonamide can then be purified by recrystallization or silica gel chromatography as needed.

Workflow for the Final Sulfonylation Step

G A 4,4-Difluoropiperidine HCl Reaction Sulfonylation Reaction (0°C to RT) A->Reaction B R-SO2Cl B->Reaction C Triethylamine (Base) C->Reaction D DCM (Solvent) D->Reaction E Aqueous Work-up Reaction->E F Purification E->F G Final Product: 4,4-Difluoropiperidine-1-sulfonamide F->G

Caption: General workflow for the sulfonylation reaction.

Part 3: Analytical Validation for Ensuring Reproducibility

A protocol is only as reproducible as one's ability to measure its outcome. Consistent and thorough analytical characterization is non-negotiable.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an invaluable tool for tracking the consumption of starting materials and the formation of the product in real-time.[4]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. ¹H and ¹³C NMR will confirm the overall structure, while ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atoms.

  • Purity and Identity Verification: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for assessing the purity of the final compound and confirming its molecular weight.[6] A reproducible protocol should consistently yield a product with high purity (>95%) as determined by this method.

Conclusion and Expert Recommendation

The synthesis of 4,4-Difluoropiperidine-1-sulfonamide can be a highly reproducible process provided that logical, safety-conscious choices are made, particularly in the critical fluorination step.

While traditional methods using DAST are documented, they do not meet modern standards for safety and reproducibility. For any researcher or drug development professional, the recommended pathway is clear:

  • Utilize a modern, thermally stable deoxofluorinating agent such as a morpholino-sulfur trifluoride derivative for the conversion of N-Boc-4-piperidone. This choice is the single most important factor in achieving a reproducible and high-yielding synthesis of the 4,4-difluoropiperidine intermediate.

  • Employ a one-pot deprotection and salt formation to streamline the process and maximize efficiency.

  • Follow a standardized sulfonylation protocol with careful control of stoichiometry and the use of a non-nucleophilic base in an aprotic solvent.

By adhering to these principles and validating the outcome with rigorous analytical methods, the synthesis of this valuable fluorinated building block can be transformed from a research challenge into a reliable and routine laboratory procedure.

References

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]

  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem. NIH. [Link]

  • Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux. ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem. NIH. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Scalable Synthesis of Calcium Fluoride Nanoparticles as a Novel Ultrasound Contrast Agent for Imaging Tumor Targeted Delivery of Therapeutics. ACS Publications. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

  • Current methods for sulfonamide synthesis. ResearchGate. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Analysis of 4,4-Difluoropiperidine-1-sulfonamide and its Interaction with Target Proteins

For Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and structural analysis of 4,4-difluoropiperidine-1-sulfonamide and its analogs, with a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and structural analysis of 4,4-difluoropiperidine-1-sulfonamide and its analogs, with a primary focus on their interaction with the therapeutic target, Aldose Reductase (AR). As drug development professionals, understanding the nuanced interplay between a ligand and its target protein is paramount for rational drug design and optimization. This document moves beyond a mere recitation of facts to explain the causality behind experimental choices and to provide actionable, field-proven insights into the structural biology of this important class of compounds.

Introduction: The Therapeutic Rationale for Targeting Aldose Reductase

Aldose reductase (AR), an enzyme in the polyol pathway, has been a long-standing target for therapeutic intervention, particularly in the context of diabetic complications.[1][2] Under normoglycemic conditions, the polyol pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux through this pathway is significantly increased, leading to the accumulation of sorbitol.[3] This accumulation is a key driver of osmotic stress and is implicated in the pathogenesis of diabetic neuropathy, nephropathy, retinopathy, and cataracts.[3][4] Consequently, the inhibition of AR presents a promising strategy to mitigate these debilitating long-term complications.[3][4]

The sulfonamide functional group is a well-established pharmacophore in a multitude of therapeutic agents.[5] Its incorporation into various molecular scaffolds has yielded inhibitors for a diverse range of enzymes. This guide will specifically explore the structural and functional consequences of integrating a 4,4-difluoropiperidine moiety with a sulfonamide, creating a scaffold with potential for potent and selective AR inhibition.

Comparative Structural Analysis: 4,4-Difluoropiperidine-1-sulfonamide and Analogs in the Context of Aldose Reductase Inhibition

While direct experimental data for 4,4-difluoropiperidine-1-sulfonamide is not extensively available in public databases, we can infer its binding characteristics and compare its potential efficacy by examining structurally related compounds and their known interactions with AR and other proteins.

A critical piece of evidence comes from the crystallographic analysis of a related compound, 4-{4-[4-(3,4-difluorophenyl)piperidine-1-sulfonyl]phenyl}-4-oxobutanoic acid, in complex with the zinc-finger ubiquitin binding domain of USP5 (PDB ID: 7MS5).[6] Although this is not aldose reductase, the structure provides valuable insight into the binding mode of the (difluorophenyl)piperidine-1-sulfonyl moiety. This allows us to build a strong hypothesis for how our lead compound might interact with the active site of AR.

Furthermore, numerous studies have established that sulfonamide-containing compounds can act as effective AR inhibitors.[5] The general structure-activity relationship (SAR) for many AR inhibitors points to the importance of a hydrophobic region, a hydrogen-bonding region, and an anionic binding site.[7]

Table 1: Comparative Analysis of 4,4-Difluoropiperidine-1-sulfonamide and Structurally Related Aldose Reductase Inhibitors

CompoundKey Structural FeaturesKnown/Predicted Target(s)Reported/Predicted Potency (IC50/Ki)PDB ID (if available)
4,4-Difluoropiperidine-1-sulfonamide 4,4-difluoropiperidine, sulfonamideAldose Reductase (Predicted)Not availableNot available
Epalrestat Carboxylic acid, rhodanine ringAldose ReductaseIC50: ~0.1 µM1Z1
Tolrestat Carboxylic acid, naphthalene ringAldose ReductaseIC50: ~0.03 µM1T4S
4-{4-[4-(3,4-Difluorophenyl)piperidine-1-sulfonyl]phenyl}-4-oxobutanoic acid (Difluorophenyl)piperidine, sulfonamide, carboxylic acidUSP5 ZnF-UBDNot available7MS5
2,5-dichlorothiophene-3-sulfonamide Dichlorothiophene, sulfonamideAldose ReductaseKi: 25.72 ± 6.45 µMNot available

The 4,4-difluoropiperidine moiety in our lead compound is predicted to occupy a hydrophobic pocket within the AR active site. The gem-difluoro substitution is particularly noteworthy as it can enhance binding affinity through favorable electrostatic interactions with the protein backbone and can also improve metabolic stability. The sulfonamide group is expected to form crucial hydrogen bonds with key active site residues, such as Tyr48, His110, and Trp111, which are known to be important for inhibitor binding in AR.[8]

Experimental Protocols for Structural and Functional Analysis

To rigorously evaluate the binding of 4,4-difluoropiperidine-1-sulfonamide to aldose reductase and to compare it with other inhibitors, a series of well-established biophysical and structural biology techniques should be employed.

Synthesis of 4,4-Difluoropiperidine-1-sulfonamide

A plausible synthetic route for 4,4-difluoropiperidine-1-sulfonamide can be designed based on established methods for sulfonamide formation.[9]

Step 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride

A common starting material is N-Boc-4-piperidone. Fluorination using a suitable reagent like Deoxofluor or XtalFluor, followed by deprotection of the Boc group with hydrochloric acid, yields 4,4-difluoropiperidine hydrochloride.[10]

Step 2: Sulfonamide Formation

The resulting 4,4-difluoropiperidine hydrochloride can be reacted with sulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane to yield the final product, 4,4-difluoropiperidine-1-sulfonamide.[9][11]

Synthesis NBoc N-Boc-4-piperidone Fluorination Fluorination (e.g., Deoxofluor) NBoc->Fluorination Deprotection Boc Deprotection (HCl) Fluorination->Deprotection Intermediate DFP_HCl 4,4-Difluoropiperidine Hydrochloride Deprotection->DFP_HCl Sulfamoylation Sulfamoylation (Sulfamoyl chloride, Base) DFP_HCl->Sulfamoylation FinalProduct 4,4-Difluoropiperidine-1-sulfonamide Sulfamoylation->FinalProduct AssayWorkflow Reagents Prepare Reagents (Buffer, NADPH, Substrate, Enzyme) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Measurement Measure Absorbance at 340 nm (Kinetic Read) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for the Aldose Reductase inhibition assay.

X-ray Crystallography for Structural Elucidation

To definitively determine the binding mode of 4,4-difluoropiperidine-1-sulfonamide to aldose reductase, co-crystallization and X-ray diffraction analysis are indispensable.

Workflow:

  • Protein Expression and Purification: Express and purify recombinant human aldose reductase.

  • Co-crystallization: Screen for crystallization conditions of the AR-inhibitor complex.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement and refine the model to obtain a high-resolution view of the binding interactions. [12] The resulting electron density map will unequivocally show the orientation of the inhibitor in the active site and the specific hydrogen bonds and hydrophobic interactions it makes with the protein.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be presented in a clear and comparative manner to facilitate interpretation and guide further drug design efforts.

Table 2: Hypothetical Binding Affinity and Inhibition Data

CompoundTargetIC50 (µM)Ki (µM)Inhibition Type
4,4-Difluoropiperidine-1-sulfonamide Aldose Reductase[Experimental Value][Experimental Value][e.g., Competitive]
Comparator A (e.g., Epalrestat) Aldose Reductase[Literature Value][Literature Value][e.g., Non-competitive]
Comparator B (e.g., Tolrestat) Aldose Reductase[Literature Value][Literature Value][e.g., Uncompetitive]

A lower IC50 or Ki value indicates a more potent inhibitor. The type of inhibition (competitive, non-competitive, or uncompetitive) provides insights into the mechanism of action and the binding site of the inhibitor relative to the substrate.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the structural and functional analysis of 4,4-difluoropiperidine-1-sulfonamide as a potential inhibitor of aldose reductase. By combining rational synthesis, robust enzymatic assays, and high-resolution structural biology, researchers can gain a deep understanding of the molecular interactions driving inhibition.

The insights gleaned from these studies will be instrumental in the rational design of next-generation aldose reductase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The 4,4-difluoropiperidine-1-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics to combat the debilitating complications of diabetes.

References

  • Balestri, F., Moschini, R., Mura, U., Cappiello, M., & Del Corso, A. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485. [Link]

  • Grewal, A. S., Bhardwaj, S., Pandita, D., Lather, V., & Sekhon, B. S. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Molecules, 29(1), 1. [Link]

  • Shahab, M., Zheng, G., Alshabrmi, F. M., Bourhia, M., Wondmie, G. F., & Salamatullah, A. M. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11, 1269353. [Link]

  • Pandey, S., Kumar, A., & Singh, P. (2018). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Journal of Ayurveda and Integrative Medicine, 9(3), 173–178. [Link]

  • Demir, Y., & Köksal, Z. (2022). Some sulfonamides as aldose reductase inhibitors: therapeutic approach in diabetes. Archives of Physiology and Biochemistry, 128(4), 979–984. [Link]

  • Wang, J. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Kinoshita, T., Miyake, H., & Hoshino, M. (2007). Synthesis and structure-activity relationship study of aldose reductase inhibiting marine alkaloid lukianol A and its derivatives. Bioscience, Biotechnology, and Biochemistry, 71(5), 1325–1328. [Link]

  • RCSB PDB. (2021). 7MS5: Structure of USP5 zinc-finger ubiquitin binding domain co-crystallized with 4-(4-(4-(3,4-difluoro-phenyl)-piperidin-1-ylsulfonyl)-phenyl)-4-oxo-butanoic acid. [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. [Link]

  • Grewal, A. S., Bhardwaj, S., Pandita, D., Lather, V., & Sekhon, B. S. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Molecules, 29(1), 1. [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Patil, S. B., & B-R, P. (2020). Molecular Modeling and Structure-based Drug Discovery Studies of Aldose Reductase Inhibitors. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Aldose reductase inhibitors – Knowledge and References. [Link]

  • PDBe. (2020, April 13). Mol at PDBe - Viewing ligand binding sites* [Video]. YouTube. [Link]

  • Reddy, B. R., Reddy, N. C., & Rao, C. V. (2023). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. ResearchGate. [Link]

  • Powers, I. G., & Paquin, J. F. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20963–20970. [Link]

  • Kumar, S., Singh, S., & Singh, R. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 983–993. [Link]

  • Taylor, D. J., & McCammon, J. A. (2025). An MD View of Ligand Binding. Molecules, 30(24), 4678. [Link]

  • Balestri, F., Moschini, R., Mura, U., Cappiello, M., & Del Corso, A. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485. [Link]

  • Popa, D. S., & Niculescu, A. G. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]

  • Taylor, D. J., & McCammon, J. A. (2025). An MD View of Ligand Binding. Molecules, 30(24), 4678. [Link]

  • Scott, M. K., et al. (2014). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 24(1), 215-220. [Link]

  • Boyle, N. A., Chegwidden, W. R., & Blackburn, G. M. (2003). A new synthesis of difluoromethanesulfonamides–a novel pharmacophore for carbonic anhydrase inhibition. Organic & Biomolecular Chemistry, 1(10), 1642-1644. [Link]

  • RCSB PDB. (n.d.). 7G5 Ligand Summary Page. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,4-Difluoropiperidine-1-sulfonamide

This document provides essential safety and logistical information for the proper disposal of 4,4-Difluoropiperidine-1-sulfonamide. As a specialized chemical used in advanced research and drug development, its handling a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 4,4-Difluoropiperidine-1-sulfonamide. As a specialized chemical used in advanced research and drug development, its handling and disposal demand a rigorous, science-based approach. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on expertise and adherence to the highest safety standards. By understanding the causality behind these protocols, you can ensure a self-validating system of safety and environmental stewardship within your institution.

Disclaimer: A specific Safety Data Sheet (SDS) for 4,4-Difluoropiperidine-1-sulfonamide is not broadly available. Therefore, this guidance is synthesized from the known hazards of its parent compound, 4,4-Difluoropiperidine hydrochloride, general principles for handling sulfonamides, and regulatory standards for fluorinated organic compounds.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

Proper disposal begins with a thorough understanding of the compound's potential hazards. The molecular structure—combining a difluorinated piperidine ring with a sulfonamide group—presents a multi-faceted risk profile that dictates our handling and disposal choices.

The parent molecule, 4,4-Difluoropiperidine, is classified as a hazardous substance.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3] The addition of the sulfonamide group, while integral to its function in drug discovery, does not mitigate these risks and may introduce additional biological activity that must be respected during disposal.

A critical consideration is the presence of geminal fluorine atoms. While molecules with a single fluorinated carbon are generally considered less persistent than per- and polyfluoroalkyl substances (PFAS), their thermal decomposition can be hazardous.[4][5] Combustion of fluorinated organic compounds can produce highly corrosive and toxic hydrogen fluoride (HF) gas.[6][7] This possibility is the primary reason that incineration must be conducted in facilities equipped with specialized off-gas scrubbers.

Hazard Classification (Based on Parent Compound)DescriptionPrimary Safety Implication
Skin Corrosion/Irritation, Category 2 Causes skin irritation.[1][2]Avoid all skin contact. Use nitrile gloves and a lab coat. Contaminated clothing must be removed and decontaminated before reuse.[2]
Serious Eye Damage/Eye Irritation, Category 2/2A Causes serious eye irritation.[1][2][7]Wear safety goggles or a face shield. Ensure eyewash stations are accessible.[1]
Specific Target Organ Toxicity (Single Exposure), Category 3 May cause respiratory irritation.[1][3]Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][6]
Potential for Hazardous Combustion Products Thermal decomposition may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6][7]Disposal must be managed by a professional waste service capable of handling fluorinated compounds. Open burning is strictly prohibited.

Pre-Disposal Protocol: Waste Segregation and Containment

The integrity of a chemical disposal process is determined at the point of waste generation. Cross-contamination can create unpredictable hazards and complicate disposal. Therefore, a disciplined approach to segregation and containment is non-negotiable.

Step-by-Step Waste Collection Procedure
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for all 4,4-Difluoropiperidine-1-sulfonamide waste. The container must be made of a compatible material (e.g., high-density polyethylene, glass) and have a secure, vapor-tight lid.

  • Segregate Waste Streams: Do not mix this compound with other chemical wastes, especially strong oxidizing agents or bases, which are incompatible materials.[1] Maintain separate containers for:

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats.

    • Liquid Waste: Solutions containing the compound. If in a solvent, the solvent's hazards must also be considered for labeling.

    • Sharps: Contaminated needles or glassware must be placed in a designated sharps container.

  • Accurate Labeling: All waste containers must be labeled in accordance with institutional and regulatory guidelines. At a minimum, the label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4,4-Difluoropiperidine-1-sulfonamide"

    • An accurate list of all components, including solvents, with estimated concentrations.[8]

    • The primary hazards (e.g., "Irritant," "Handle with Care")

    • The date of accumulation.

  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from heat, flames, and sparks.[6]

Disposal Workflow: A Procedural Framework

The ultimate disposal of 4,4-Difluoropiperidine-1-sulfonamide must be carried out by a licensed hazardous waste disposal facility. Your responsibility as a researcher is to prepare the waste safely for collection. The following workflow outlines the decision-making and operational steps.

DisposalWorkflow cluster_prep Phase 1: In-Lab Waste Preparation cluster_disposal Phase 2: Professional Disposal cluster_prohibited Prohibited Actions gen Waste Generation (Solid, Liquid, Contaminated PPE) char Step 1: Characterize & Segregate (Isolate from other waste streams) gen->char Immediately cont Step 2: Containerize & Label (Use compatible, sealed container with full hazard info) char->cont Meticulously store Step 3: Secure Storage (Place in designated Satellite Accumulation Area) cont->store Securely ehs Step 4: Contact EHS Office (Schedule a waste pickup request) store->ehs Critical Hand-off pickup Step 5: Professional Collection (Licensed hazardous waste vendor) ehs->pickup As per institutional schedule destroy Step 6: Final Disposition (Likely high-temperature incineration with scrubbers) pickup->destroy Off-site transport drain NO Drain Disposal evap NO Fume Hood Evaporation trash NO General Trash Disposal

Caption: Disposal workflow for 4,4-Difluoropiperidine-1-sulfonamide.

Prohibited Disposal Methods: A Zero-Tolerance Policy
  • Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[6][7] Chemical wastes can interfere with wastewater treatment processes and lead to environmental contamination.[9]

  • Evaporation: Do not allow solvents containing this compound to evaporate in a fume hood as a means of disposal. This releases unknown quantities into the atmosphere and concentrates the hazardous residue.

  • Standard Trash: Solid waste, including contaminated gloves, wipes, and plasticware, must be disposed of as hazardous chemical waste, not in the regular trash.[10]

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key to mitigating risk. In the event of a spill, follow these steps immediately.

  • Alert Personnel: Notify colleagues in the immediate area and your laboratory supervisor.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, this includes double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the Spill:

    • For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[6]

    • For liquid spills, surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean the Spill:

    • Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[1] Do not generate dust.

    • Use appropriate cleaning agents (as recommended by your EHS office) to decontaminate the spill surface.

  • Dispose of Cleanup Materials: All materials used for cleanup, including PPE, are considered hazardous waste and must be placed in the sealed waste container for professional disposal.[11]

  • Report the Incident: Document and report the spill to your institution's EHS office, as required by policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility. The proper handling and disposal of specialized chemicals like 4,4-Difluoropiperidine-1-sulfonamide are paramount to protecting yourself, your colleagues, and the environment.

References

  • 4,4-Difluoropiperidine | CAS#:21987-29-1 | Chemsrc. Chemsrc. Retrieved January 27, 2026, from [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. PubChem - National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US Environmental Protection Agency. Retrieved January 27, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved January 27, 2026, from [Link]

  • EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon. (2025, November 14). Bergeson & Campbell, P.C. Retrieved January 27, 2026, from [Link]

  • EPA's New Webpage States that Pesticides Containing a Single Fluorinated Compound Do Not Contain PFAS. (2025, December 1). Farella Braun + Martel LLP. Retrieved January 27, 2026, from [Link]

  • Guidelines on Handling Hazardous Drugs. (2018). ASHP. Retrieved January 27, 2026, from [Link]

  • EPA Takes First Steps to Regulate Long-Hidden Source of Toxic PFAS. (2024, October 17). Earthjustice. Retrieved January 27, 2026, from [Link]

  • Listing of Specific PFAS as Hazardous Constituents. (2024, February 8). Federal Register. Retrieved January 27, 2026, from [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. Retrieved January 27, 2026, from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. AEX32 Print. Retrieved January 27, 2026, from [Link]

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